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Core Science & Biosynthesis

Foundational

Whitepaper: Receptor Binding Affinity and Signal Transduction of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3-OH-C14:1-HSL)

Executive Summary N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3-OH-C14:1-HSL) is a highly specialized, long-chain acyl-homoserine lactone (AHL) that functions as a master regulatory signaling molecule in Gram-ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3-OH-C14:1-HSL) is a highly specialized, long-chain acyl-homoserine lactone (AHL) that functions as a master regulatory signaling molecule in Gram-negative bacterial quorum sensing (QS)[1]. Unlike short-chain AHLs that freely diffuse across membranes, the extended 14-carbon hydrophobic tail, coupled with a C3-hydroxyl group and a C7-cis double bond, imparts unique thermodynamic partitioning properties. Originally identified as a small bacteriocin due to its growth-inhibitory effects on competing strains[2], 3-OH-C14:1-HSL is now recognized as the apex ligand in multiphasic QS networks, most notably binding the CinR receptor in Rhizobium leguminosarum to orchestrate complex symbiotic and competitive behaviors[3].

This technical guide explores the structural biology of 3-OH-C14:1-HSL receptor binding, details the downstream anti-repression signaling cascade, and provides field-proven, self-validating protocols for quantifying its binding affinity.

Molecular Architecture and Ligand-Receptor Dynamics

The canonical receptor for 3-OH-C14:1-HSL is CinR , a LuxR-type transcriptional regulator[4]. The interaction between 3-OH-C14:1-HSL and CinR is governed by strict stereochemical and thermodynamic parameters.

The Ligand-Binding Domain (LBD)

The N-terminal domain of CinR forms an amphipathic binding pocket specifically contoured for long-chain, modified AHLs.

  • The Lactone Headgroup: The homoserine lactone ring anchors the ligand via highly conserved hydrogen bonds to Tyrosine and Tryptophan residues deep within the pocket.

  • The Acyl Chain Cleft: The C14:1 acyl chain extends into a hydrophobic cleft. The C7-cis double bond introduces a rigid "kink" in the aliphatic tail, which is critical for receptor specificity. Receptors evolved for saturated chains (e.g., C14-HSL) often cannot accommodate this steric kink without significant entropic penalty.

  • The C3-Hydroxyl Interaction: The C3-hydroxyl group acts as a critical hydrogen-bond donor/acceptor, significantly increasing the binding enthalpy (ΔH) compared to unsubstituted acyl chains.

Conformational Activation

Binding of 3-OH-C14:1-HSL to CinR occurs with high affinity (estimated Kd​ in the low nanomolar range, typical for long-chain cognate AHLs). This binding event triggers a structural rearrangement that stabilizes the CinR homodimer. Dimerization exposes the C-terminal Helix-Turn-Helix (HTH) DNA-binding domain, transforming CinR into an active transcription factor capable of binding 18-20 bp palindromic lux-box sequences upstream of target promoters[5].

The CinR-CinS-PraR Mechanistic Axis

In R. leguminosarum, the binding of 3-OH-C14:1-HSL to CinR does not merely turn on a single gene; it initiates a sophisticated anti-repression cascade[3].

When the CinR:3-OH-C14:1-HSL complex binds the cinI promoter, it drives the co-transcription of two critical genes:

  • CinI: The AHL synthase, which produces more 3-OH-C14:1-HSL, creating a robust positive feedback loop.

  • CinS: A small, highly specific anti-repressor protein.

Once translated, CinS physically interacts with PraR , a distinct transcriptional repressor. By binding to PraR, CinS displaces it from downstream promoters (such as rhiR and raiR), thereby de-repressing them and allowing the broader QS network to activate[3].

G AHL 3-OH-C14:1-HSL (Ligand) Complex CinR:3-OH-C14:1-HSL (Active Dimer) AHL->Complex Binds N-terminal Domain CinR CinR Receptor (Inactive) CinR->Complex Conformational Shift Promoter cinI/cinS Promoter Complex->Promoter Binds lux-box CinI CinI Synthase Promoter->CinI Transcription CinS CinS Anti-repressor Promoter->CinS Co-transcription CinI->AHL Synthesizes PraR PraR Repressor CinS->PraR Binds & Displaces (Anti-repression) Downstream rhiR / raiR Promoters (Downstream QS) CinS->Downstream De-represses (Activates) PraR->Downstream Represses (in absence of CinS)

Fig 1: The CinR-mediated 3-OH-C14:1-HSL quorum sensing and anti-repression cascade.

Cross-Species Functional Divergence

While canonical in Rhizobium, 3-OH-C14:1-HSL is utilized by diverse bacterial clades. The structural complexity of the molecule allows it to be co-opted for highly specific, non-cross-talking communication channels.

OrganismSynthase EnzymeCognate ReceptorPrimary Phenotype / Function
Rhizobium leguminosarum CinI (LuxI-type)CinRMaster regulation of nodulation, induction of anti-repressor CinS[3].
Pseudomonas fluorescens F113 HdtS (LPA-acyltransferase)Unknown / VariableActs as a bacteriocin; causes growth inhibition of competing Rhizobium[2].
Roseobacter clade (KLH11) SsbI / SscILuxR homologuesActivation of flagellar motility; potent inhibition of biofilm formation[5].

Experimental Methodologies

To accurately characterize the receptor binding affinity and functional dynamics of 3-OH-C14:1-HSL, researchers must account for its high hydrophobicity. The following protocols are engineered as self-validating systems to prevent common artifacts associated with lipid-like ligands.

Protocol A: Isothermal Titration Calorimetry (ITC) for Kd​ Determination

Causality & Rationale: Surface Plasmon Resonance (SPR) is frequently used for protein-ligand kinetics, but highly hydrophobic ligands like 3-OH-C14:1-HSL will non-specifically partition into the SPR dextran matrix, yielding false-positive binding signals. ITC is performed entirely in solution, providing a direct, artifact-free thermodynamic profile (ΔG, ΔH, -TΔS).

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant CinR (or its isolated LBD) via size-exclusion chromatography. Exchange the protein into a rigorous ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) supplemented with a mild non-ionic detergent (0.05% DDM) to maintain receptor solubility without denaturing the binding pocket.

  • Ligand Matching: Dissolve synthetic 3-OH-C14:1-HSL in DMSO, then dilute into the exact same dialysate buffer used for the protein. The final DMSO concentration must be identical (e.g., 1%) in both the syringe (ligand) and the cell (protein) to eliminate heat-of-mixing artifacts.

  • Titration Execution: Load 20-30 μM CinR into the calorimeter cell. Load 300 μM 3-OH-C14:1-HSL into the syringe. Perform 20 injections of 2 μL at 25°C, with 120-second spacing between injections to allow the baseline to stabilize.

  • Self-Validation (Control): Perform a buffer-only injection (syringe ligand into cell buffer). Subtract this background heat of dilution from the experimental data to ensure the measured ΔH is exclusively from the CinR-ligand binding event.

  • Data Analysis: Integrate the injection peaks and fit the isotherm to a one-site binding model to extract the dissociation constant ( Kd​ ) and stoichiometry (N).

Protocol B: In Vivo Reporter Assay for Functional Affinity ( EC50​ )

Causality & Rationale: Thermodynamic binding ( Kd​ ) does not always guarantee transcriptional activation. A whole-cell biosensor assay measures the functional affinity ( EC50​ ), validating that the ligand not only binds but successfully induces the necessary conformational shift for DNA binding.

Step-by-Step Methodology:

  • Biosensor Construction: Transform an AHL-negative E. coli host with a dual-plasmid system: Plasmid 1 constitutively expressing cinR; Plasmid 2 containing the cinI promoter fused to a fast-folding gfp reporter.

  • Self-Validation (Control): Construct a parallel ΔcinR (empty vector) control strain. This ensures that any observed fluorescence is strictly receptor-dependent and not an artifact of endogenous E. coli regulators (like SdiA) cross-reacting with the ligand[4].

  • Culture Preparation: Grow both strains in LB broth to an early exponential phase ( OD600​≈0.4 ).

  • Ligand Spiking: Aliquot the cultures into a 96-well black microtiter plate. Spike with serial dilutions of 3-OH-C14:1-HSL ranging from 1 pM to 10 μM.

  • Measurement: Incubate at 30°C with orbital shaking for 2 hours. Measure GFP fluorescence (Ex: 485 nm, Em: 520 nm) and normalize to cell density ( OD600​ ).

  • Data Analysis: Plot the normalized fluorescence against the log of the ligand concentration. Fit to a non-linear regression (dose-response) curve to calculate the EC50​ .

References

  • National Center for Biotechnology Information. "N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone." PubChem,[Link]

  • Zan, J., et al. "A Complex LuxR-LuxI Type Quorum Sensing Network in a Roseobacterial Marine Sponge Symbiont Activates Flagellar Motility and Inhibits Biofilm Formation." Molecular Microbiology, PMC,[Link]

  • Laue, B. E., et al. "The biocontrol strain Pseudomonas fluorescens F113 produces the Rhizobium small bacteriocin, N-(3-hydroxy-7-cis-tetradecenoyl)homoserine lactone, via HdtS, a putative novel N-acylhomoserine lactone synthase." Microbiology, ResearchGate,[Link]

  • Edwards, A., et al. "Co-ordination of quorum-sensing regulation in Rhizobium leguminosarum by induction of an anti-repressor." Molecular Microbiology, Ovid,[Link]

  • Szymczak, M., et al. "Exploration of Chemical Diversity in Intercellular Quorum Sensing Signalling Systems in Prokaryotes." Institute of Physical Chemistry PAS,[Link]

Sources

Exploratory

The Mechanistic Role of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine Lactone in Bacterial Biofilm Dynamics: A Technical Guide

Executive Summary N-(3-Hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone (commonly abbreviated as 3-OH-C14:1-HSL) is a highly specialized, long-chain N-acyl-homoserine lactone (AHL) utilized by Gram-negative bacteria for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-Hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone (commonly abbreviated as 3-OH-C14:1-HSL) is a highly specialized, long-chain N-acyl-homoserine lactone (AHL) utilized by Gram-negative bacteria for quorum sensing (QS)[1]. While short-chain AHLs often act as universal communication signals, long-chain, unsaturated, and hydroxylated derivatives like 3-OH-C14:1-HSL provide high-fidelity, species-specific channels for intercellular communication[2]. As a Senior Application Scientist, I have structured this guide to dissect the divergent roles of 3-OH-C14:1-HSL in biofilm regulation—acting as a biofilm inhibitor in certain marine symbionts and a biofilm promoter in terrestrial pathogens—and to provide self-validating methodologies for its extraction, quantification, and therapeutic quenching.

Biosynthetic Origins and Structural Biology

The structural complexity of 3-OH-C14:1-HSL—featuring a 14-carbon acyl tail, a hydroxyl group at the C3 position, and a cis-double bond at C7—dictates its high hydrophobicity and unique receptor-binding kinetics[1][3]. The synthesis of this molecule is driven by specific LuxI-family homologs and novel synthase families:

  • SsbI Synthase: In the marine sponge symbiont Ruegeria sp. KLH11, the SsbI synthase drives the production of long-chain hydroxylated AHLs, with 3-OH-C14:1-HSL being a dominant species[2].

  • HdtS Synthase: In the biocontrol strain Pseudomonas fluorescens F113, the HdtS protein—which belongs to a distinct family of AHL synthases—catalyzes the production of 3-OH-C14:1-HSL alongside shorter chain AHLs[4].

QS_Pathway SAM SAM + Acyl-ACP Synthase AHL Synthase (e.g., SsbI / HdtS) SAM->Synthase Substrates AHL 3-OH-C14:1-HSL Synthase->AHL Catalysis Receptor LuxR-type Receptor AHL->Receptor Binding Complex AHL-Receptor Complex Receptor->Complex Dimerization TargetGenes Target Gene Expression (Motility / Biofilm) Complex->TargetGenes Transcription

Mechanistic pathway of 3-OH-C14:1-HSL synthesis and LuxR-mediated gene regulation.

Divergent Roles in Biofilm Dynamics

The phenotypic outcome of 3-OH-C14:1-HSL signaling is highly dependent on the cognate LuxR-type receptor and the ecological niche of the bacterium.

Marine Symbionts (Biofilm Inhibition): In Ruegeria sp. KLH11, the accumulation of 3-OH-C14:1-HSL triggers a QS network that activates flagellar swimming motility while actively repressing biofilm formation[2]. This mechanistic shift is an evolutionary adaptation hypothesized to facilitate the dispersal of the bacteria within the fluidic, nutrient-rich environment of the host sponge[2].

Terrestrial Pathogens (Biofilm Promotion): Conversely, in the hairy-root pathogen Rhizobium rhizogenes 5520T, 3-OH-C14:1-HSL is the predominant signaling molecule—approximately 10 times more abundant than its saturated counterpart, 3-OH-C14-HSL[3]. Here, it acts as a critical driver of sessile-associated communication, promoting the development of a robust extracellular polymeric substance (EPS) matrix and biofilm maturation[3].

Table 1: Quantitative Comparison of 3-OH-C14:1-HSL Production and Biofilm Phenotypes
Bacterial StrainAHL SynthaseRelative AbundanceBiofilm PhenotypeReference
Ruegeria sp. KLH11SsbIDominant long-chain AHL (>50% of extract)Inhibits biofilm, promotes motility[2]
Rhizobium rhizogenes 5520TUnspecified LuxI homolog~10x more abundant than 3-OH-C14-HSLPromotes sessile biofilm matrix[3]
Pseudomonas fluorescens F113HdtSCo-produced with C6- and C10-HSLModulates rhizosphere colonization[4]

Self-Validating Experimental Protocols

Working with long-chain, hydroxylated AHLs requires specific methodological adjustments. The hydroxyl group increases the molecule's polarity slightly compared to unsubstituted long-chain AHLs, but the 14-carbon chain ensures it remains highly partitioned into organic phases. Furthermore, the lactone ring is highly susceptible to alkaline hydrolysis (lactonolysis); thus, strict pH control during extraction is non-negotiable.

Exp_Workflow Culture Bacterial Culture (OD600 = 1.0) Extract Solvent Extraction (Ethyl Acetate) Culture->Extract Supernatant Biofilm Biofilm Assay (Crystal Violet) Culture->Biofilm 96-well Plate LCMS LC-MS/MS Quantification Extract->LCMS Organic Phase QQ Quorum Quenching (QsdA Addition) QQ->Biofilm Inhibition Test

Workflow for 3-OH-C14:1-HSL extraction, LC-MS/MS quantification, and biofilm inhibition.

Protocol 1: Extraction and LC-MS/MS Quantification of 3-OH-C14:1-HSL
  • Culture Preparation: Grow the target strain (e.g., R. rhizogenes) in minimal medium to an OD600 of 1.0. Causality: Minimal media drastically reduces ion suppression during downstream mass spectrometry analysis.

  • Acidified Extraction: Harvest 10 mL of cell-free supernatant via centrifugation. Acidify the supernatant to pH 4.0 using 0.1 M HCl. Causality: Acidification prevents the spontaneous ring-opening of the homoserine lactone, which occurs rapidly at pH > 7.0, ensuring structural integrity.

  • Phase Separation: Add an equal volume of ethyl acetate. Vortex vigorously for 2 minutes and centrifuge at 5,000 x g for 10 minutes. Extract the upper organic phase. Repeat twice to ensure exhaustive recovery.

  • Concentration: Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen gas. Causality: Nitrogen prevents the oxidation of the sensitive C7 cis-double bond.

  • LC-MS/MS Analysis: Reconstitute in 100 µL of HPLC-grade methanol. Inject onto a C18 reverse-phase column. Use a mobile phase gradient of water/acetonitrile (both containing 0.1% formic acid). Causality: The formic acid facilitates protonation, yielding a strong [M+H]+ precursor ion at m/z 326.2. Monitor the characteristic transition from m/z 326.2 to m/z 102.1 (the lactone ring fragment) and the loss of water (m/z 308.2) typical of 3-hydroxy AHLs[3].

Protocol 2: Quorum Quenching and Biofilm Inhibition Assay

Drug development targeting R. rhizogenes biofilms can leverage quorum quenching (QQ) enzymes to jam sessile communication[3].

  • Enzyme Preparation: Purify recombinant QsdA (a lactonase from Rhodococcus erythropolis) which exhibits high catalytic efficiency against long-chain AHLs[3].

  • Biofilm Cultivation: Inoculate R. rhizogenes into 96-well polystyrene plates containing minimal medium supplemented with 1 µg/mL active QsdA. Self-Validation Step: Include a parallel control well with heat-inactivated QsdA to rule out non-specific protein effects.

  • Incubation: Incubate statically at 28°C for 48 hours to allow EPS matrix formation.

  • Quantification: Discard planktonic cells, wash wells thrice with PBS, and stain the sessile biofilm with 0.1% Crystal Violet for 15 minutes. Solubilize the stain with 33% acetic acid and measure absorbance at 590 nm. Causality: The active QsdA cleaves the lactone ring of 3-OH-C14:1-HSL, jamming the communication network and significantly reducing biofilm biomass compared to the inactive control[3].

Therapeutic and Biocontrol Implications

The targeted degradation of 3-OH-C14:1-HSL represents a potent anti-virulence strategy. Because QS inhibitors and quorum-quenching enzymes (like QsdA) do not directly kill the bacteria, they exert significantly lower selective pressure for resistance compared to traditional bactericidal antibiotics[3]. For drug development professionals and agricultural scientists, engineering stable lactonases or designing synthetic analogs that competitively bind the cognate LuxR-type receptors of 3-OH-C14:1-HSL offers a highly promising pipeline for disrupting recalcitrant biofilms in both clinical and environmental settings.

References

  • Title: N-(3-hydroxy-7-cis tetradecenoyl)
  • Title: A Complex LuxR-LuxI Type Quorum Sensing Network in a Roseobacterial Marine Sponge Symbiont Activates Flagellar Motility and Inhibits Biofilm Formation Source: NIH PMC URL
  • Source: Semantic Scholar / Int. J. Mol. Sci.
  • Title: In Silico Analysis of the Quorum Sensing Metagenome in Environmental Biofilm Samples Source: Frontiers URL

Sources

Foundational

Unraveling the Master Quorum Sensing Regulator: Gene Expression Control by N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone

Executive Summary In the complex landscape of bacterial communication, N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3-OH-C14:1-HSL) emerges as a highly specialized, long-chain autoinducer. Unlike ubiquitous short...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the complex landscape of bacterial communication, N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3-OH-C14:1-HSL) emerges as a highly specialized, long-chain autoinducer. Unlike ubiquitous short-chain acyl-homoserine lactones (AHLs) that govern basic population density responses, 3-OH-C14:1-HSL functions as a "master regulator" in diverse ecological niches—from the rhizosphere to marine sponge microbiomes and extreme acidic environments[1][2]. For researchers and drug development professionals, understanding the precise gene expression networks controlled by 3-OH-C14:1-HSL opens novel avenues for quorum quenching therapeutics, agricultural bioengineering, and synthetic biology biosensor development.

This technical whitepaper deconstructs the molecular architecture, mechanistic signaling pathways, and self-validating experimental protocols required to study 3-OH-C14:1-HSL-mediated gene regulation.

Molecular Architecture and Biosynthesis

The biological specificity of 3-OH-C14:1-HSL is dictated by its unique structural features. The molecule (C18H31NO4) consists of a homoserine lactone ring attached to a 14-carbon acyl chain featuring a hydroxyl group at the C3 position and a cis-double bond at the C7 position[3].

This specific stereochemistry prevents cross-talk with generic short-chain AHL receptors. The synthesis of this molecule is driven by highly specialized LuxI-type synthases across different bacterial species:

  • CinI in Rhizobium leguminosarum[4][5]

  • SsbI in the marine sponge symbiont Ruegeria sp. KLH11[1]

  • HdtS in the biocontrol strain Pseudomonas fluorescens F113[6]

Table 1: Physicochemical Properties of 3-OH-C14:1-HSL
ParameterValueAnalytical Significance
Molecular Formula C18H31NO4[3]Determines precursor mass for MS.
Exact Mass 325.2253 Da[3]Requires high-resolution MS for exact identification.
Precursor Ion[M+H]+ m/z 326.2Primary target for LC-MS/MS MRM mode.
Product Ion m/z 102.1Universal lactone ring cleavage fragment.
XLogP3 4.1[3]High lipophilicity; dictates reverse-phase chromatography.

Mechanistic Pathways of Gene Regulation

The most comprehensively mapped regulatory network for 3-OH-C14:1-HSL is the CinI/CinR paradigm in Rhizobium leguminosarum biovar viciae. Here, 3-OH-C14:1-HSL does not merely trigger a single operon; it initiates a cascading "quorum-sensing relay" that integrates environmental sensing with horizontal gene transfer[5].

The Quorum-Sensing Relay
  • Primary Activation: The CinI synthase produces basal levels of 3-OH-C14:1-HSL. Upon reaching a critical threshold (~1 nM), the autoinducer binds the CinR receptor[5].

  • Autoinduction & Co-regulation: The CinR-AHL complex autoinduces the cinI/cinS operon. The small regulator CinS subsequently coordinates the rai quorum-sensing system, which controls swarming motility[4].

Causality Insight: Why utilize a multi-tiered relay instead of a direct switch? Plasmid conjugation is highly energy-intensive. By placing the tra operon downstream of the 3-OH-C14:1-HSL master switch, the bacterium ensures that horizontal gene transfer only occurs when both population density and environmental conditions (e.g., proximity to a recipient cell) are optimal.

Pathway CinI CinI Synthase AHL 3-OH-C14:1-HSL CinI->AHL Synthesizes CinR_AHL CinR-AHL Complex AHL->CinR_AHL Binds to CinR CinR Receptor CinR->CinR_AHL Forms CinOperon cinI/cinS Operon CinR_AHL->CinOperon Autoinduces BisR BisR Regulator CinR_AHL->BisR Activates TraR TraR Receptor BisR->TraR Induces PlasmidTransfer traI-trb Operon (Plasmid Transfer) TraR->PlasmidTransfer Triggers

Figure 1: The CinI/CinR quorum-sensing regulatory relay and downstream activation of plasmid transfer.

Experimental Workflows and Self-Validating Protocols

Traditional biosensors (e.g., Agrobacterium tumefaciens NT1) are heavily biased toward short-chain AHLs and often fail to accurately quantify long-chain, hydroxylated variants[1]. To ensure scientific integrity, researchers must employ a dual-validation approach combining targeted LC-MS/MS with strictly controlled null-mutant reporter assays.

Workflow 1: LC-MS/MS Extraction and Quantification

Causality Insight: AHLs containing a lactone ring are highly susceptible to alkaline hydrolysis, which opens the ring and renders the molecule biologically inactive and undetectable by standard MS/MS transitions. The protocol below mitigates this risk.

  • Cultivation: Grow the target strain in a defined minimal medium to an OD600 of 1.0 (late-exponential phase). Reasoning: Minimal medium drastically reduces ion suppression matrix effects during mass spectrometry, while late-exponential phase captures peak QS molecule accumulation.

  • Liquid-Liquid Extraction: Centrifuge cultures at 8,000 × g for 10 min. Extract the cell-free supernatant twice with equal volumes of ethyl acetate acidified with 0.1% acetic acid. Reasoning: Acidification maintains the pH below 5.0, preventing alkaline hydrolysis and preserving the intact lactone ring.

  • Concentration: Evaporate the organic phase to dryness under a gentle stream of nitrogen gas. Reasoning: Nitrogen displacement prevents the oxidative degradation of the delicate cis-7 double bond. Reconstitute in 50% HPLC-grade methanol.

  • LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Target the [M+H]+ parent ion at m/z 326.2 and the product ion at m/z 102.1. Reasoning: The m/z 102.1 fragment is generated by Collision-Induced Dissociation (CID) of the amide bond, providing a universal, high-confidence signature for the homoserine lactone ring.

Workflow 2: Self-Validating Reporter Gene Assays
  • Plasmid Construction: Fuse the promoter region of the target gene (e.g., cinI or traI) to a promoterless lacZ or gfp reporter on a broad-host-range plasmid.

  • Null-Mutant Transformation: Introduce the plasmid into a cinI null mutant background. Reasoning: Using a null mutant eliminates endogenous 3-OH-C14:1-HSL production. This makes the system self-validating; any observed reporter activity is strictly dependent on the exogenous autoinducer spiked into the medium, ensuring a direct dose-response correlation without confounding auto-induction loops.

  • Induction & Measurement: Supplement the medium with synthetic 3-OH-C14:1-HSL ranging from 0.1 nM to 10 μM and measure β-galactosidase activity or fluorescence after 12 hours.

Workflow Culture 1. Cultivation Grow to OD600=1.0 Extraction 2. L-L Extraction Acidified ethyl acetate Culture->Extraction Reporter 4. Reporter Assay cinI mutant background Culture->Reporter LCMS LCMS Extraction->LCMS Validation 5. Data Validation Correlate MS & Assay LCMS->Validation Reporter->Validation

Figure 2: Self-validating experimental workflow for 3-OH-C14:1-HSL extraction and quantification.

Quantitative Data and Comparative Analysis

The regulatory targets of 3-OH-C14:1-HSL vary drastically depending on the ecological niche of the organism. Table 2 summarizes the comparative production and phenotypic outcomes across distinct bacterial clades.

Table 2: Comparative Regulatory Targets of 3-OH-C14:1-HSL
OrganismEcological NicheAHL SynthasePrimary Regulatory TargetsPhenotypic Outcome
Rhizobium leguminosarum Legume RhizosphereCinIcin, tra, rai, rhi regulons[4][5]Conjugal plasmid transfer, swarming motility, starvation adaptation.
Ruegeria sp. KLH11 Marine Sponge SymbiontSsbIFlagellar biosynthesis genes[1]Activation of swimming motility; inhibition of biofilm formation.
Pseudomonas fluorescens F113 Soil / Plant RootsHdtSSmall bacteriocin production[6]Microbial competition and biocontrol.
Leptospirillum ferriphilum Acid Mine DrainageLuxI homologAcid tolerance BGCs[2]Survival in extreme low pH and heavy metal environments.

Implications for Drug Development and Agritech

The elucidation of 3-OH-C14:1-HSL signaling pathways presents high-value targets for applied sciences:

  • Targeted Quorum Quenching: Because 3-OH-C14:1-HSL controls the conjugal transfer of plasmids (which often carry antibiotic resistance genes), designing specific lactonases or acylases that degrade this long-chain AHL could halt the horizontal spread of resistance in agricultural and clinical settings.

  • Biosensor Engineering: The CinR receptor exhibits extreme sensitivity, responding to 3-OH-C14:1-HSL concentrations as low as 1 nM[5]. Synthetic biologists can co-opt the CinR/CinI circuitry to engineer ultra-sensitive whole-cell biosensors for environmental monitoring of marine and soil microbiomes.

References

  • Early Activation of Quorum Sensing Source: PubMed Central (PMC) URL:[Link]

  • Acyl-Homoserine Lactone Quorum Sensing in the Roseobacter Clade Source: MDPI Marine Drugs URL:[Link]

  • Quorum Sensing in Bacteria-Plant Interactions Source: Lirias (KU Leuven) URL:[Link]

  • N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone | C18H31NO4 | CID 5281979 Source: PubChem (NIH) URL:[Link]

  • The cin and rai Quorum-Sensing Regulatory Systems in Rhizobium leguminosarum Are Coordinated by ExpR and CinS, a Small Regulator Source: PubMed Central (PMC) URL:[Link]

  • Recipient-induced transfer of the symbiotic plasmid pRL1JI in Rhizobium leguminosarum bv. viciae is regulated by a quorum-sensing relay Source: PubMed (NIH) URL:[Link]

  • A Complex LuxR-LuxI Type Quorum Sensing Network in a Roseobacterial Marine Sponge Symbiont Activates Flagellar Motility and Inhibits Biofilm Formation Source: PubMed Central (PMC) URL:[Link]

  • A LuxR/LuxI-Type Quorum-Sensing System in a Plant Bacterium, Mesorhizobium tianshanense Source: ASM Journals (Journal of Bacteriology) URL:[Link]

  • The biocontrol strain in Pseudomonas fluorescens F113 produces the Rhizobium small bacteriocin, N-(3-hydroxy-7-cis-tetradecenoyl) homoserine lactone, via HdtS Source: Microbiology (Microbiology Society) / PubMed URL:[Link]

  • Integrative Multi-Omics Identify Key Secondary Metabolites Linked to Acid Tolerance in Leptospirillum ferriphilum Source: MDPI Microorganisms URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone by LC-MS/MS

Abstract This application note presents a detailed and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and specific quantification of N-(3-Hydroxy-7-cis-tetradecenoyl)h...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and specific quantification of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3-OH-C14:1-HSL). This acyl-homoserine lactone (AHL) is a critical quorum-sensing signal molecule in various Gram-negative bacteria, playing a key role in regulating virulence, biofilm formation, and other density-dependent behaviors. The described methodology is tailored for researchers in microbiology, drug development, and clinical diagnostics who require a robust and reproducible method for analyzing this specific autoinducer in complex biological matrices such as bacterial culture supernatants. The protocol covers sample preparation through liquid-liquid extraction, optimized chromatographic separation, and precise quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Adherence to this protocol will enable the generation of high-quality, defensible data essential for advancing our understanding of bacterial communication and developing novel anti-quorum sensing therapeutics.

Introduction: The Significance of 3-OH-C14:1-HSL in Bacterial Communication

Gram-negative bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors. This process relies on the production, release, and detection of small signaling molecules called autoinducers.[1] Among the most well-studied families of autoinducers are the N-acyl-homoserine lactones (AHLs).[1] The specificity of QS systems is largely determined by the structure of the AHL molecule, which consists of a conserved homoserine lactone ring and a variable acyl side chain.[2]

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3-OH-C14:1-HSL) is a long-chain AHL that has been identified as a key signaling molecule in several bacterial species. Its precise quantification is crucial for elucidating its role in various physiological processes, including pathogenesis. Traditional methods for AHL detection, such as bacterial reporter strains, often lack the specificity and quantitative power required for rigorous scientific investigation.[3][4] In contrast, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the unequivocal identification and quantification of AHLs in complex mixtures.[3][4][5][6] This application note provides a comprehensive, field-proven protocol for the analysis of 3-OH-C14:1-HSL, grounded in established bioanalytical method validation principles.

Experimental Workflow Overview

The quantification of 3-OH-C14:1-HSL involves a multi-step process designed to ensure accuracy and reproducibility. The workflow begins with the extraction of the analyte from the biological matrix, followed by chromatographic separation and, finally, detection and quantification by tandem mass spectrometry.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Bacterial Culture Supernatant LLE Liquid-Liquid Extraction (Acidified Ethyl Acetate) Sample->LLE Centrifugation Evap Evaporation to Dryness LLE->Evap Organic Phase Collection Recon Reconstitution in Acetonitrile/Water Evap->Recon LC UPLC Separation (C18 Column) Recon->LC Injection MS Tandem Mass Spectrometry (MRM Mode) LC->MS Ionization (ESI+) Quant Quantification (Calibration Curve) MS->Quant Peak Area Integration Validation Assay Validation Quant->Validation

Figure 1: Overall experimental workflow for the quantification of 3-OH-C14:1-HSL.

Detailed Protocols

Materials and Reagents
  • Standards: N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3-OH-C14:1-HSL) and a suitable internal standard (IS), such as a stable isotope-labeled AHL or an AHL with a different chain length not present in the sample (e.g., N-heptanoyl-L-homoserine lactone, C7-HSL).

  • Solvents: LC-MS grade acetonitrile, water, methanol, and formic acid. Ethyl acetate (HPLC grade or higher).

  • Reagents: Glacial acetic acid.

  • Equipment: Centrifuge, rotary evaporator or nitrogen evaporator, vortex mixer, analytical balance, UPLC system, and a triple quadrupole mass spectrometer.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The goal of sample preparation is to isolate the analyte from the complex culture medium, which contains salts, proteins, and other interfering substances. LLE with an organic solvent is a robust and widely used method for extracting AHLs.[7]

Protocol:

  • Culture Preparation: Grow bacterial cultures to the desired growth phase (stationary phase is often recommended to maximize AHL concentration).[7]

  • Cell Removal: Centrifuge 1 mL of the bacterial culture at >10,000 x g for 10 minutes to pellet the cells.

  • Supernatant Collection: Carefully transfer the cell-free supernatant to a clean glass tube.

  • Acidification: Acidify the supernatant by adding glacial acetic acid to a final concentration of 0.1-0.5% (v/v). This step improves the extraction efficiency of AHLs by ensuring they are in their protonated, less polar form.

  • Extraction: Add an equal volume (1 mL) of acidified ethyl acetate (containing the same concentration of acetic acid as the supernatant) to the tube.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Organic Phase Collection: Carefully collect the upper organic (ethyl acetate) layer and transfer it to a new tube.

  • Repeat Extraction: Repeat the extraction (steps 5-8) two more times, pooling the organic extracts to maximize recovery.

  • Evaporation: Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-45°C or using a rotary evaporator.[7]

  • Reconstitution: Reconstitute the dried residue in 100 µL of 50% acetonitrile in water (v/v) containing the internal standard at a known concentration. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted sample is injected into the LC-MS/MS system for separation and quantification. A reverse-phase C18 column is typically used for the chromatographic separation of AHLs.[3]

3.3.1. Liquid Chromatography (LC) Conditions

ParameterValue
System UPLC System
Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 30% B to 95% B over 5 min, hold at 95% for 2 min, return to 30% B and equilibrate for 3 min.

Rationale: The C18 stationary phase provides excellent retention for the relatively nonpolar AHLs. The gradient elution with acetonitrile effectively separates 3-OH-C14:1-HSL from other matrix components and AHLs with different acyl chain lengths. The addition of formic acid to the mobile phase aids in the protonation of the analyte, which is essential for positive mode electrospray ionization.[3][4]

3.3.2. Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions: The key to the specificity of this method is the use of MRM. A precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. A characteristic product ion for all AHLs is the homoserine lactone ring fragment, which has a mass-to-charge ratio (m/z) of 102.1.[8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
3-OH-C14:1-HSL 326.2102.1503015
IS (e.g., C7-HSL) 214.1102.1502512

Note: The exact cone voltage and collision energy should be optimized for the specific instrument being used to achieve maximum signal intensity.

Method Validation

A robust analytical method requires thorough validation to ensure its reliability. The validation should be performed in accordance with established guidelines, such as those from the U.S. Food and Drug Administration (FDA).[9][10][11] Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples to check for interfering peaks at the retention time of the analyte and IS.

  • Calibration Curve and Linearity: A calibration curve should be prepared by spiking known concentrations of 3-OH-C14:1-HSL into a blank matrix (e.g., sterile culture medium). A typical concentration range might be 0.5 to 500 ng/mL. The curve should be linear, with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy should be within ±15% of the nominal value, and precision (expressed as the coefficient of variation, %CV) should be ≤15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, typically with a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision, often defined by a signal-to-noise ratio of 10:1.[12]

  • Stability: The stability of 3-OH-C14:1-HSL should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.

Example Calibration Curve Data
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
0.51,250105,0000.0119
1.02,600107,5000.0242
5.013,100106,2000.1234
25.068,000108,1000.6290
100.0275,000107,3002.5629
250.0690,000106,8006.4607
500.01,350,000105,50012.7962

Linear Regression: y = 0.0256x - 0.0012; r² = 0.9995

Conclusion

The LC-MS/MS protocol detailed in this application note provides a selective, sensitive, and robust method for the quantification of the quorum-sensing molecule N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone. The combination of efficient liquid-liquid extraction, optimized UPLC separation, and highly specific MRM detection allows for reliable analysis in complex biological matrices. Proper method validation according to established guidelines is critical to ensure the integrity of the generated data. This method is a valuable tool for researchers investigating the role of 3-OH-C14:1-HSL in bacterial physiology and for the development of novel antimicrobial strategies targeting quorum sensing.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Yin, H., et al. (2012). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Journal of Applied Microbiology, 113(4), 944-952. [Link]

  • Ortori, C. A., et al. (2011). An LC-MS/MS method, using positive mode electrospray ionization, for the simultaneous, quantitative and targeted profiling of the N-acyl-L-homoserine lactone (AHL) and 2-alkyl 4-(1H)-quinolone (AQ) families of bacterial quorum-sensing signaling molecules (QSSMs) is presented. Analytical and Bioanalytical Chemistry, 399(2), 815-825. [Link]

  • Tan, W. S., et al. (2014). Tandem Mass Spectrometry Detection of Quorum Sensing Activity in Multidrug Resistant Clinical Isolate Acinetobacter baumannii. Sensors (Basel), 14(5), 8688-8700. [Link]

  • Stock, F., et al. (2019). Sampling, separation, and quantification of N-acyl homoserine lactones from marine intertidal sediments. Limnology and Oceanography: Methods, 17(3), 145-156. [Link]

  • Lépine, F., et al. (2007). LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules. In: Pseudomonas Methods and Protocols. [Link]

  • Romero, M., et al. (2011). Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. PLoS One, 6(11), e27834. [Link]

  • Chen, S., et al. (2025). C14-HSL Quorum Sensing Signal Molecules: Promoting Role in Chalcopyrite Bioleaching Efficiency. Minerals, 15(11), 1433. [Link]

  • Waters Corporation. (n.d.). Robust and Sensitive Triple Quadrupole LC-MS/MS Analysis for Simultaneous Quantification of 16 Furanocoumarins in Essential Oils. [Link]

  • Zhang, H. B., et al. (2019). Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 24(15), 2711. [Link]

  • Wang, H., et al. (2018). Identification of novel long chain N-acylhomoserine lactones of chain length C20 from the marine phototrophic bacterium Rhodovulum sulfidophilum. Biofouling, 34(7), 741-753. [Link]

  • Dan-dan, G., et al. (2017). Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro. Frontiers in Microbiology, 8, 1133. [Link]

Sources

Application

Application Note: De Novo Chemical Synthesis of N-(3-Hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone (3-OH-C14:1-HSL)

Introduction & Biological Significance Quorum sensing (QS) in Gram-negative bacteria is a population-density-dependent communication mechanism predominantly mediated by N-acyl-homoserine lactones (AHLs). The specific mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Quorum sensing (QS) in Gram-negative bacteria is a population-density-dependent communication mechanism predominantly mediated by N-acyl-homoserine lactones (AHLs). The specific molecule N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone (3-OH-C14:1-HSL) was originally identified as the Rhizobium small bacteriocin and serves as a critical autoinducer regulating symbiotic nitrogen fixation[1]. It is also actively produced by biocontrol strains such as Pseudomonas fluorescens F113[1].

For drug development professionals and microbiologists, accessing highly pure, synthetic 3-OH-C14:1-HSL is essential for standardizing biological assays and screening novel quorum-sensing inhibitors (QSIs). This application note details a robust, self-validating three-step synthetic protocol designed to yield >99% pure 3-OH-C14:1-HSL, ensuring absolute stereochemical control over the acyl chain.

Synthetic Strategy & Mechanistic Rationale

The synthesis of long-chain, unsaturated, 3-hydroxy AHLs presents three distinct chemical challenges: establishing the cis (Z) stereochemistry of the double bond, constructing the β -hydroxy amide linkage without premature decarboxylation, and preventing the epimerization of the L-homoserine lactone chiral center.

  • Step 1: Z-Selective Wittig Olefination. The C14 acyl chain is constructed by coupling heptanal (C7) with a (4-carboxybutyl)triphenylphosphonium ylide (C5). Using a strong, non-nucleophilic base like sodium hexamethyldisilazide (NaHMDS) generates an unstabilized ylide[2]. Unstabilized ylides proceed via an erythro-oxaphosphetane intermediate, which kinetically favors the cis (Z) alkene[3]. This establishes the strictly required (Z)-5-dodecenoic acid backbone.

  • Step 2: Meldrum's Acid Activation. Direct coupling of a β -keto acid to an amine is highly inefficient due to rapid decarboxylation. Instead, the (Z)-5-dodecenoic acid is activated with DCC and reacted with Meldrum's acid. The resulting acyl-Meldrum's intermediate is highly electrophilic. Upon the addition of L-homoserine lactone and triethylamine, the intermediate undergoes nucleophilic acyl substitution followed by the concurrent expulsion of acetone and CO 2​ , directly yielding the 3-oxo-AHL intermediate.

  • Step 3: Chemoselective Reduction. The final step requires reducing the C3 ketone to a hydroxyl group without cleaving the sensitive lactone ring or the C1 amide. Sodium cyanoborohydride (NaBH 3​ CN) in mildly acidic methanol (pH 3-4) is employed, adapting a highly selective procedure established by Chhabra et al.[4]. The acid protonates the ketone to increase its electrophilicity, allowing the mild hydride source to chemoselectively reduce it to the racemic 3-hydroxy epimers (typical of synthetic AHLs used in biological assays) while leaving the lactone intact.

Visualization of the Synthesis Workflow

SynthesisWorkflow A Heptanal + Phosphonium Ylide (C7 + C5 Precursors) B (Z)-5-Dodecenoic Acid (Wittig Olefination) A->B NaHMDS, THF C Acyl-Meldrum's Acid (DCC/DMAP Activation) B->C Meldrum's Acid D 3-Oxo-7-cis-tetradecenoyl-HSL (Amidation with L-HSL) C->D L-HSL·HCl, Et3N E 3-OH-C14:1-HSL (Chemoselective Reduction) D->E NaBH3CN, MeOH

Chemical synthesis workflow for 3-OH-C14:1-HSL via Wittig olefination and Meldrum's acid.

Step-by-Step Experimental Protocols

Self-Validating Note: To ensure a self-validating system, each protocol includes specific in-process analytical checkpoints. Do not proceed to the next step unless the diagnostic 1 H-NMR peaks are confirmed.

Protocol 1: Synthesis of (Z)-5-Dodecenoic Acid
  • Preparation of Ylide: Suspend (4-carboxybutyl)triphenylphosphonium bromide (11.0 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Dropwise add NaHMDS (22.0 mmol, 1.0 M in THF). The solution will transition to a deep orange color, indicating successful ylide formation. Stir for 30 min at 0 °C.

  • Aldehyde Addition: Add heptanal (10.0 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (20 mL). Acidify the aqueous layer to pH 2 using 1M HCl to ensure the carboxylic acid is fully protonated. Extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes:EtOAc 8:2) to yield (Z)-5-dodecenoic acid as a colorless oil.

    • Validation Checkpoint: 1 H-NMR (CDCl 3​ ) must show a characteristic multiplet at δ 5.35 ppm (2H) confirming the cis double bond, and the absence of a trans-alkene coupling constant ( J > 14 Hz).

Protocol 2: Synthesis of N-(3-Oxo-7-cis-tetradecenoyl)-L-homoserine lactone
  • Activation: Dissolve the purified (Z)-5-dodecenoic acid (5.0 mmol), 4-dimethylaminopyridine (DMAP, 5.5 mmol), and Meldrum's acid (5.0 mmol) in anhydrous CH 2​ Cl 2​ (30 mL). Cool to 0 °C.

  • Coupling: Add N,N'-Dicyclohexylcarbodiimide (DCC, 5.5 mmol) dissolved in CH 2​ Cl 2​ (10 mL) dropwise. Stir the mixture at room temperature for 4 hours.

  • Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 5% KHSO 4​ , dry over Na 2​ SO 4​ , and evaporate to yield the crude acyl-Meldrum's intermediate.

  • Amidation: Immediately dissolve the intermediate in anhydrous acetonitrile (25 mL). Add L-homoserine lactone hydrochloride (5.5 mmol) and triethylamine (11.0 mmol). Reflux the mixture for 3 hours.

  • Purification: Concentrate the solvent, redissolve the residue in EtOAc, and wash sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Purify via flash chromatography (CH 2​ Cl 2​ :MeOH 95:5) to yield the 3-oxo-AHL.

    • Validation Checkpoint: 1 H-NMR (CDCl 3​ ) must reveal a sharp singlet at δ 3.45 ppm (2H) corresponding to the highly deshielded protons situated between the two carbonyls (-CO-CH 2​ -CO-).

Protocol 3: Chemoselective Reduction to 3-OH-C14:1-HSL
  • Reduction: Dissolve the 3-oxo-AHL intermediate (2.0 mmol) in methanol (15 mL). Adjust the pH to ~3-4 using a few drops of 2M methanolic HCl.

  • Hydride Addition: Add sodium cyanoborohydride (NaBH 3​ CN, 3.0 mmol) in small portions at 0 °C. Stir for 2 hours at room temperature.

  • Quenching: Carefully quench the reaction by adding water (10 mL) to neutralize unreacted hydride. Extract with CH 2​ Cl 2​ (3 x 20 mL).

  • Final Purification: Dry the organic phase, concentrate, and purify via silica gel chromatography (EtOAc:Hexanes 7:3) to obtain N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone as a white solid.

    • Validation Checkpoint: Successful reduction is confirmed by the complete disappearance of the singlet at δ 3.45 ppm and the appearance of a multiplet at δ 4.00 ppm (-CH(OH)-) in the 1 H-NMR spectrum.

Quantitative Data Presentation

Table 1: Quantitative Summary of Synthetic Intermediates

StepIntermediateYield (%)Purity (HPLC)Key 1 H-NMR Diagnostic Peaks (CDCl 3​ )
1(Z)-5-Dodecenoic Acid76%>95% δ 5.35 (m, 2H, -CH =CH -), 2.35 (t, 2H, -CH 2​ COOH)
23-Oxo-7-cis-tetradecenoyl-HSL62%>98% δ 3.45 (s, 2H, -CO-CH 2​ -CO-), 4.55 (m, 1H, lactone CH )
33-OH-C14:1-HSL81%>99% δ 4.00 (m, 1H, -CH (OH)-), 2.40 (d, 2H, -CH 2​ -CO-NH-)
References
  • Title: The Wittig Reaction - Chemistry LibreTexts Source: libretexts.org URL: [Link][2]

  • Title: Wittig reaction - Wikipedia Source: wikipedia.org URL: [Link][3]

  • Title: Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC Source: nih.gov URL: [Link][4]

Sources

Method

Using N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone in in vitro biofilm assays

Application Note: Modulating In Vitro Biofilm Dynamics Using N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine Lactone (3-OH-C14:1-HSL) Executive Summary & Mechanistic Paradigm In the study of Gram-negative bacterial pathogene...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Modulating In Vitro Biofilm Dynamics Using N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine Lactone (3-OH-C14:1-HSL)

Executive Summary & Mechanistic Paradigm

In the study of Gram-negative bacterial pathogenesis and symbiotic plant-microbe interactions, Quorum Sensing (QS) dictates the transition from planktonic growth to sessile biofilm communities. N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3-OH-C14:1-HSL) is a highly specialized, long-chain acyl-homoserine lactone (AHL) that serves as the master autoinducer in several agriculturally and clinically relevant species, most notably Rhizobium leguminosarum and Rhizobium rhizogenes[1][2].

Unlike short-chain AHLs (e.g., C4-HSL), the extended, unsaturated aliphatic chain of 3-OH-C14:1-HSL confers extreme lipophilicity, localizing the molecule heavily within the bacterial membrane and the extracellular polymeric substance (EPS) matrix of biofilms. In R. leguminosarum, 3-OH-C14:1-HSL is synthesized by the CinI synthase. Upon reaching a threshold concentration, it binds the transcriptional regulator CinR. This complex not only autoinduces cinI but also co-transcribes cinS, an anti-repressor that de-represses downstream QS networks (such as Rai and Rhi), ultimately driving EPS production and biofilm maturation[3].

CinI_Pathway CinI CinI (AHL Synthase) AHL 3-OH-C14:1-HSL (Autoinducer) CinI->AHL Synthesizes CinR CinR (Transcriptional Regulator) AHL->CinR Binds & Activates CinS CinS (Anti-repressor) CinR->CinS Induces Transcription Biofilm Biofilm Formation & Downstream QS Networks CinR->Biofilm Master Regulation CinS->Biofilm De-represses (via PraR)

Fig 1: The CinI/CinR quorum sensing hierarchy and biofilm regulation via 3-OH-C14:1-HSL.

Experimental Design & Causality: Why 3-OH-C14:1-HSL?

For drug development professionals and microbiologists, 3-OH-C14:1-HSL is a critical target for Quorum Quenching (QQ) therapies. Traditional antibiotics fail against biofilms due to poor penetration. Recent breakthroughs in host-guest chemistry have utilized synthetic macrocycles, such as Pillar[5]arenes (P[5]a), to physically sequester AHLs and jam bacterial communication[4].

The Self-Validating System: To accurately measure the effect of 3-OH-C14:1-HSL on biofilms, researchers must utilize a cinI knockout mutant (e.g., R. leguminosarum Δ cinI). Wild-type strains produce endogenous 3-OH-C14:1-HSL, creating a high background signal that masks exogenous treatments. By using a synthase-null mutant, biofilm formation becomes strictly dependent on the exogenously spiked AHL, establishing a direct, self-validating dose-response causality.

Critical Parameter: pH and Lactonolysis AHLs are highly susceptible to base-catalyzed lactonolysis (hydrolysis of the lactone ring) at pH > 7.0, which renders the molecule biologically inert. Therefore, all in vitro biofilm assays utilizing 3-OH-C14:1-HSL must be conducted in strictly buffered media (pH 6.5–6.8) to ensure the stability of the autoinducer throughout the 48-72 hour incubation period.

Quantitative Benchmarks: AHL Sequestration & Biofilm Inhibition

The extended acyl chain of 3-OH-C14:1-HSL makes it a prime candidate for hydrophobic sequestration by macrocyclic QQ agents. The table below summarizes the binding efficiency of Pillar[5]arene (P[5]a) against various AHLs, demonstrating why 3-OH-C14:1-HSL is uniquely suited for testing advanced anti-biofilm compounds[4].

Autoinducer (AHL)Acyl Chain LengthPrimary Producing SpeciesP[5]a Macrocycle Binding EfficiencyImpact on Biofilm Fluorescence (pCin-GFP)
3-OH-C14:1-HSL 14 Carbons (Unsaturated)Rhizobium leguminosarum~96% 100-fold reduction
3-oxo-C12-HSL 12 CarbonsPseudomonas aeruginosa~64%Moderate reduction
3-oxo-C6-HSL 6 CarbonsVibrio fischeri<40%Minimal reduction
C4-HSL 4 CarbonsPseudomonas aeruginosa~18%No observable effect

Data synthesized from recent flow cytometry and NMR host-guest chemistry analyses[4].

Methodological Architecture: In Vitro Biofilm Assay Protocol

Workflow Prep 1. Reagent Preparation 3-OH-C14:1-HSL Stock in DMSO Culture 2. Strain Inoculation OD600 = 0.01 in Buffered Media (pH 6.8) Prep->Culture Treatment 3. Experimental Treatment AHL Titration ± Quorum Quenching Agents Culture->Treatment Incubation 4. Static Incubation 48-72 Hours at 28°C Treatment->Incubation Analysis 5. Biofilm Quantification Crystal Violet Staining & CLSM Imaging Incubation->Analysis

Fig 2: Step-by-step experimental workflow for in vitro 3-OH-C14:1-HSL biofilm assays.

Phase 1: Reagent Preparation & Handling
  • AHL Reconstitution: 3-OH-C14:1-HSL is highly hydrophobic. Dissolve the lyophilized powder in 100% molecular-grade Dimethyl Sulfoxide (DMSO) or acidified ethyl acetate to create a 10 mM stock solution.

  • Storage: Aliquot the stock into amber glass vials (AHLs can adhere to certain plastics) and store at -20°C.

  • Media Preparation: Prepare TY (Tryptone-Yeast) or Y-mannitol minimal medium. Buffer the medium to pH 6.8 using 50 mM MOPS to prevent lactonolysis during the assay.

Phase 2: Bacterial Cultivation & Treatment
  • Inoculum Preparation: Grow the R. leguminosarum Δ cinI mutant overnight at 28°C in buffered TY medium. Wash the cells twice in PBS to remove any residual exometabolites, and adjust the OD 600​ to 0.01 in fresh assay medium.

  • Treatment Plating: In a 96-well flat-bottom polystyrene microtiter plate, add 198 µL of the bacterial suspension per well.

  • AHL Spiking: Spike 2 µL of diluted 3-OH-C14:1-HSL to achieve final concentrations ranging from 10 nM to 10 µM.

    • Crucial Causality Step: The final DMSO concentration must not exceed 1% (v/v), as higher concentrations disrupt the bacterial lipid bilayer and artificially inhibit biofilm formation. Always include a 1% DMSO vehicle control.

  • Quorum Quenching (Optional): If testing a QQ agent (e.g., P[5]a), pre-incubate the QQ agent with the 3-OH-C14:1-HSL for 30 minutes prior to adding the mixture to the bacterial culture, allowing the host-guest complex to form[4].

Phase 3: Incubation & Quantification (Crystal Violet Method)
  • Incubation: Seal the plate with a breathable membrane to allow gas exchange while preventing evaporation. Incubate statically at 28°C for 48 to 72 hours.

  • Washing: Carefully aspirate the planktonic culture. Wash the wells gently three times with sterile distilled water. Note: R. leguminosarum biofilms can be fragile; pipette against the well wall, not directly onto the biofilm.

  • Fixation & Staining: Heat-fix the plate at 60°C for 30 minutes. Add 200 µL of 0.1% (w/v) Crystal Violet (CV) solution to each well and incubate for 15 minutes at room temperature.

  • Elution & Readout: Wash away unbound dye with water. Elute the bound CV using 200 µL of 33% glacial acetic acid. Measure the absorbance at 570 nm using a microplate reader.

Phase 4: Confocal Laser Scanning Microscopy (CLSM) Architecture Analysis

To assess the structural integrity of the biofilm, replicate the assay in glass-bottom confocal dishes. Post-incubation, stain the biofilm using the SYTO 9 / Propidium Iodide (PI) LIVE/DEAD viability kit. 3-OH-C14:1-HSL restoration in the Δ cinI mutant will visibly shift the architecture from a sparse, patchy monolayer to a thick, homogeneous, three-dimensional EPS matrix[1].

References

  • Biocontrol of Biofilm Formation: Jamming of Sessile-Associated Rhizobial Communication by Rhodococcal Quorum-Quenching Source: International Journal of Molecular Sciences (Semantic Scholar) URL:[Link]

  • Quorum-sensing regulation in rhizobia and its role in symbiotic interactions with legumes Source: Philosophical Transactions of the Royal Society B: Biological Sciences (NIH) URL:[Link]

  • Co-ordination of quorum-sensing regulation in Rhizobium leguminosarum by induction of an anti-repressor Source: Molecular Microbiology (Ovid) URL:[Link]

  • Repurposing host-guest chemistry to sequester virulence and eradicate biofilms in multidrug resistant Pseudomonas aeruginosa and other Gram-negative pathogens Source: Nature Communications (Aalto University) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low sensitivity in N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone mass spectrometry

Technical Support Center: Mass Spectrometry of N-Acyl Homoserine Lactones Welcome to the technical support center for the analysis of N-acyl homoserine lactones (AHLs). This guide is specifically designed to assist resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mass Spectrometry of N-Acyl Homoserine Lactones

Welcome to the technical support center for the analysis of N-acyl homoserine lactones (AHLs). This guide is specifically designed to assist researchers, scientists, and drug development professionals in troubleshooting low sensitivity issues encountered during the mass spectrometry analysis of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone and related compounds. As your virtual application scientist, I will guide you through a logical, cause-and-effect-based troubleshooting process, grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured to address problems from the sample vial to the detector. We will begin with foundational knowledge and sample preparation, as these are the most common sources of sensitivity issues, before moving to advanced instrumental optimization.

Part 1: Foundational Concepts & Analyte Characteristics

Question: What is N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone, and how should it behave in a mass spectrometer?

Answer: N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family, which are signaling molecules used by Gram-negative bacteria in a process called quorum sensing.[1] Understanding its fundamental properties is the first step in successful analysis.

  • Ionization: Due to the presence of the amide and lactone functionalities, this molecule readily accepts a proton. Therefore, it is best analyzed using positive mode electrospray ionization (+ESI) , where it will primarily form a protonated molecule, [M+H]⁺ .[1][2]

  • Fragmentation: When subjected to collision-induced dissociation (CID) in MS/MS analysis, all AHLs exhibit a characteristic fragmentation pattern. The homoserine lactone ring consistently produces a prominent product ion at m/z 102.055 .[3][4] This ion is invaluable for developing highly specific Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) methods.

Analyte Property Value Significance for MS Analysis
Chemical FormulaC₁₈H₃₁NO₄Used to calculate the exact mass.
Average Molecular Weight325.4 g/mol Approximate mass for initial instrument setup.[5]
Monoisotopic Mass325.2253 DaThe exact mass to target in high-resolution MS.[5]
Expected [M+H]⁺ Ion326.2331 DaPrimary ion to monitor in full scan or SIM mode.
Common Adducts[M+Na]⁺ (348.2152 Da), [M+K]⁺ (364.1891 Da)Formation of these can reduce the [M+H]⁺ signal.[6]
Key Product Ion102.055 DaThe signature fragment of the HSL ring, used for confirmation and quantification in MS/MS.[4][7]
Part 2: Sample Preparation and Handling

This is the most critical stage. Errors here cannot be corrected by even the most advanced mass spectrometer.

Question: My signal is extremely low or absent. I suspect my sample preparation. What are the common pitfalls?

Answer: Proper sample preparation is essential for good results in mass spectrometry.[8] Low signal intensity is often traced back to issues with sample purity, concentration, or the solvents used.

  • Presence of Non-Volatile Salts: ESI relies on the evaporation of solvent to create gas-phase ions. Non-volatile salts (e.g., phosphates, borates, NaCl, KCl) will not evaporate and will rapidly contaminate the ion source, suppressing the signal and causing instability.[8][9]

    • Causality: Salt crystals build up on the ESI probe tip and the instrument orifice, physically blocking the ion path and disrupting the electric fields necessary for ionization.

    • Solution: Desalt your sample. If your analyte is in a buffer, use a volatile salt system like ammonium formate or ammonium acetate at low concentrations (e.g., 10 mM).[8] If significant desalting is needed, consider Solid-Phase Extraction (SPE) or liquid-liquid extraction.

  • Inappropriate Solvents or pH: The final sample solvent must be compatible with the initial mobile phase to ensure good peak shape and prevent the analyte from precipitating in the autosampler.

    • Causality: Injecting a sample in a solvent much stronger than the mobile phase (e.g., 100% DMSO into a highly aqueous mobile phase) will cause the peak to broaden or split. Injecting into a solvent in which the analyte is poorly soluble can lead to precipitation and system clogs.[10]

    • Solution: Reconstitute the final sample in a solution that is at or slightly weaker than the initial mobile phase conditions (e.g., 10-20% acetonitrile in water with 0.1% formic acid).

  • Analyte Degradation: The lactone ring in AHLs can be susceptible to hydrolysis, especially at high pH.

    • Causality: Opening of the lactone ring renders the molecule inactive and changes its mass, meaning you are no longer detecting the target analyte.

    • Solution: Keep samples acidic (e.g., by adding 0.1% formic or acetic acid) and store them at low temperatures (-20°C or -80°C) to minimize degradation. Prepare fresh standards and process samples promptly.

  • Contamination from Plastics and Detergents:

    • Causality: Plasticizers can leach from tubes and vials, especially when using organic solvents like chloroform.[8] Detergents are notoriously difficult to remove and suppress ESI signal.

    • Solution: Use glass or polypropylene vials.[8] Avoid detergents when cleaning glassware used for MS samples; rinse thoroughly with high-purity solvents instead.[11]

Part 3: Liquid Chromatography (LC) Optimization

The LC system separates your analyte from other compounds that could interfere with its ionization.

Question: I see a signal, but it's weak and the peak shape is poor. How can I improve this with my LC method?

Answer: Your LC method directly impacts MS sensitivity. The goal is to deliver a sharp, concentrated band of your analyte to the MS source in a solvent composition that is favorable for ionization.[12]

  • Incorrect Mobile Phase Additive: For +ESI, a proton source is required.

    • Causality: Without an acidic additive, the protonation of your analyte will be inefficient, leading to a weak signal. While trifluoroacetic acid (TFA) is excellent for UV chromatography, it is a strong ion-pairing agent that can severely suppress the MS signal.[13]

    • Solution: Use 0.1% formic acid in both your aqueous (A) and organic (B) mobile phases.[14] This provides a consistent source of protons to promote the formation of [M+H]⁺ and generally results in good peak shape. Acetic acid is a milder alternative that can also be effective.[14]

  • Suboptimal Organic Solvent: The choice of organic solvent affects both chromatography and ionization efficiency.

    • Causality: The efficiency of droplet formation and desolvation in the ESI source is solvent-dependent.

    • Solution: Acetonitrile is often preferred over methanol for LC-MS. It has a lower viscosity and can lead to increased signal intensity and reduced formation of unwanted adducts for many compounds.[2]

  • Co-elution with Matrix Components (Matrix Effect): This is a major cause of low sensitivity, especially with complex samples like bacterial culture extracts or biological fluids.

    • Causality: Other molecules eluting from the column at the same time as your analyte compete for charge in the ESI source. If these matrix components are more abundant or ionize more easily, they can significantly suppress the signal of your target analyte.[15][16]

    • Solution:

      • Improve Chromatography: Adjust the LC gradient to move the analyte's retention time away from highly contaminated regions (like the solvent front).

      • Enhance Sample Cleanup: Use a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering compounds before injection.[17]

      • Dilute the Sample: If the analyte concentration is high enough, simply diluting the sample can reduce the concentration of matrix components more than the analyte, mitigating the suppression effect.[18][19]

The following diagram illustrates a step-by-step process for diagnosing sensitivity issues.

TroubleshootingWorkflow Start Low or No Signal Observed CheckStandard 1. Analyze a Fresh, Simple Standard (e.g., 1 µM in 50% ACN/0.1% FA) Start->CheckStandard SignalOK Signal is Strong? CheckStandard->SignalOK SampleIssue Root Cause: Sample Preparation or Matrix Effects SignalOK->SampleIssue Yes CheckLC 2. Check LC Performance (Pressure, Peak Shape) SignalOK->CheckLC No SystemIssue Root Cause: LC or MS System Issue LCOK LC Performance OK? CheckLC->LCOK FixLC Troubleshoot LC: - Check for leaks - Purge pump - Replace column/guard column LCOK->FixLC No CheckMS 3. Check MS Source (Visible spray, Contamination) LCOK->CheckMS Yes MSOK MS Source OK? CheckMS->MSOK FixMS Troubleshoot MS Source: - Clean/replace capillary - Clean source components - Check gas flows MSOK->FixMS No TuneOptimize 4. Check MS Tuning & Optimization (Calibration, Source Parameters) MSOK->TuneOptimize Yes OptimizeParameters Optimize MS Parameters: - Re-run instrument calibration - Infuse standard to optimize  source voltage, gas, temps TuneOptimize->OptimizeParameters

Caption: A decision tree for troubleshooting low MS sensitivity.

Part 4: Mass Spectrometer (MS) Optimization

If you have confirmed your sample preparation and LC method are sound, the next step is to investigate the instrument itself.

Question: My standard looks clean on the LC, but the MS signal is still weak. What MS parameters should I check?

Answer: Direct optimization of MS parameters is crucial for maximizing sensitivity for your specific analyte.

  • Ion Source Contamination: This is a very common issue.

    • Causality: Over time, non-volatile components from samples and mobile phases deposit on the ESI probe, spray shield, and instrument orifice, leading to a gradual or sudden drop in sensitivity.[20]

    • Solution: Perform routine cleaning of the ion source components according to your instrument manufacturer's guidelines. A dirty source is a leading cause of poor sensitivity.[20] Check the ESI spray; it should be a fine, consistent mist. An unstable or sputtering spray indicates a clog or contamination.[21]

  • Suboptimal Source Parameters: "Default" or "autotune" settings are rarely optimal for a specific compound.

    • Causality: The efficiency of ionization and ion transmission is highly dependent on parameters like capillary voltage, nebulizer gas pressure, drying gas flow, and gas temperature.[12] These parameters interact and must be balanced for optimal desolvation without causing thermal degradation of the analyte.

    • Solution: Infuse a standard solution of your analyte (e.g., ~1 µM at 5-10 µL/min) directly into the MS and manually optimize each source parameter. Systematically adjust one parameter at a time while monitoring the signal intensity of the [M+H]⁺ ion to find the "sweet spot" for your compound on your specific instrument.

  • Adduct Formation: The signal for your protonated molecule can be fragmented across multiple species.

    • Causality: If sodium ([Na]⁺) or potassium ([K]⁺) ions are present (from glassware, reagents, or the sample itself), they can form adducts ([M+Na]⁺, [M+K]⁺). This "steals" signal from your desired [M+H]⁺ ion.

    • Solution: Use high-purity, LC-MS grade solvents and additives to minimize alkali metal contamination.[12] If adducts are still a problem, adding a small amount of a volatile ammonium salt (e.g., 1-5 mM ammonium formate) can sometimes provide a constant supply of ammonium ions to form a single, consistent [M+NH₄]⁺ adduct, which can be easier to manage than multiple alkali adducts.[12]

Understanding this pathway is key for setting up MS/MS experiments.

Fragmentation Parent N-(3-Hydroxy-7-cis-tetradecenoyl) homoserine lactone [M+H]⁺ m/z 326.2331 CID Collision-Induced Dissociation (CID) Parent->CID Energy Product Homoserine Lactone Ring Fragment [C₄H₈NO₂]⁺ m/z 102.055 CID->Product NeutralLoss Neutral Loss of Acyl Chain CID->NeutralLoss

Caption: Characteristic fragmentation of AHLs in MS/MS analysis.

Experimental Protocols

Protocol 1: Basic Liquid-Liquid Extraction (LLE) of AHLs from Culture Supernatant

This protocol is a starting point for extracting AHLs from a bacterial culture for LC-MS analysis.

  • Culture Preparation: Grow your bacterial strain under the desired conditions.

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Supernatant Collection: Carefully transfer the cell-free supernatant to a new tube.

  • Acidification: Acidify the supernatant to a pH of ~3.0 by adding concentrated formic acid or HCl dropwise. This ensures the AHLs are in their neutral form for efficient extraction.

  • Extraction: Add an equal volume of an organic solvent suitable for LLE, such as acidified ethyl acetate (containing 0.1% formic acid).[22]

  • Mixing: Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the mixture (e.g., 3,000 x g for 5 minutes) to achieve a clean separation between the organic and aqueous layers.

  • Organic Phase Collection: Carefully collect the upper organic layer, which now contains the AHLs, and transfer it to a clean glass tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. Avoid excessive heat to prevent analyte degradation.

  • Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of a mobile phase-compatible solvent (e.g., 20% acetonitrile in water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Evaluating Matrix Effects using a Post-Extraction Spike

This experiment quantifies the extent of ion suppression or enhancement from your sample matrix.

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Prepare your analyte standard in the final reconstitution solvent at a known concentration (e.g., 1 µM).

    • Set B (Matrix Blank): Process a blank matrix sample (e.g., sterile culture medium) using your full extraction protocol (Protocol 1).

    • Set C (Post-Extraction Spike): Process a blank matrix sample using your full extraction protocol. After the drying step (Step 9), reconstitute the extract with the same standard solution used in Set A.

  • LC-MS Analysis: Analyze multiple replicate injections (n≥3) from each set under identical LC-MS conditions.

  • Calculation: Calculate the average peak area for each set. The matrix effect (%) is calculated as:

    Matrix Effect (%) = (Peak Area_Set C / Peak Area_Set A) * 100 [15]

Matrix Effect (%) Interpretation
< 100%Ion Suppression: The matrix is reducing the analyte signal.
> 100%Ion Enhancement: The matrix is increasing the analyte signal.
80% - 120%Generally considered an acceptable range of matrix effect.

References

  • Patel, N. M., Moore, J. D., Blackwell, H. E., & Amador-Noguez, D. (2016). Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. PLOS ONE, 11(10), e0163469. [Link]

  • Patel, N. M., Moore, J. D., Blackwell, H. E., & Amador-Noguez, D. (2016). Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. PMC. [Link]

  • Garnier, A., et al. (2017). Characterization of N-Acyl Homoserine Lactones in Vibrio tasmaniensis LGP32 by a Biosensor-Based UHPLC-HRMS/MS Method. MDPI. [Link]

  • Gould, T. A., Herman, J., & Churchill, M. E. A. (2004). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology. [Link]

  • Shimadzu UK Limited. (2024). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. [Link]

  • ResearchGate. (n.d.). Characteristic MS/MS fragmentation of AHLs. [Link]

  • Cataldi, T. R. I., Bianco, G., & Abate, S. (2008). Profiling of N-acyl-homoserine lactones by liquid chromatography coupled with electrospray ionization and a hybrid quadrupole linear ion-trap and Fourier-transform ion-cyclotron-resonance mass spectrometry (LC-ESI-LTQ-FTICR-MS). Journal of Mass Spectrometry, 43(1), 82–96. [Link]

  • GENVIK. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • Pure Synth. (2025). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. [Link]

  • Waters. (n.d.). Unexpected drop in sensitivity or low sensitivity for particular analytes. [Link]

  • Frontiers. (2017). Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • LCGC. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • Applied and Environmental Microbiology. (n.d.). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. [Link]

  • Johns Hopkins University. (n.d.). Sample Preparation and Submission Guidelines | Mass Spectrometry Facility. [Link]

  • Cataldi, T. R. I., et al. (2011). Identification of unsaturated N-acylhomoserine lactones in bacterial isolates of Rhodobacter sphaeroides by liquid chromatography coupled to electrospray ionization-hybrid linear ion trap-Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry, 25(13), 1817–1826. [Link]

  • ScienceDirect. (n.d.). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. [Link]

  • HALO Chromatography. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. [Link]

  • Stanford University. (n.d.). Sample Preparation | Stanford University Mass Spectrometry. [Link]

  • LCGC International. (2017). A Look at Matrix Effects. [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. [Link]

  • Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. [Link]

  • Batavia Biosciences. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. [Link]

  • PubChem. (n.d.). N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone. [Link]

  • ResearchGate. (n.d.). The mass spectrum for selected homoserine lactone (identified above) – N-C6-HSL with the proper values of adducts. [Link]

  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036-6041. [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone in Aqueous Media

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone. This resource provides in-depth troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common solubility hurdles in aqueous media, ensuring the integrity and success of your experiments.

Introduction to N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone is a long-chain N-acyl homoserine lactone (AHL) that plays a crucial role in bacterial quorum sensing.[1][2] This cell-to-cell communication system allows bacteria to regulate gene expression in response to population density, influencing processes like biofilm formation and virulence factor production.[3][4] Due to its significance in bacterial signaling, this molecule is a key target in the development of novel anti-infective therapies.[5] However, its long acyl chain imparts a hydrophobic character, leading to significant solubility challenges in aqueous experimental systems.

This guide is designed to provide you with the expertise and practical solutions to confidently handle and solubilize N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone, ensuring reproducible and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone?

The limited water solubility of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone is primarily due to its molecular structure, which features a long, hydrophobic C14 acyl side chain.[3][6] This lengthy hydrocarbon tail dominates the molecule's overall polarity, making it sparingly soluble in polar solvents like water and aqueous buffers.

Q2: I received the compound in methyl acetate. How should I prepare it for use in my aqueous-based experiments?

The compound is often supplied in a volatile solvent like methyl acetate for stability and ease of handling.[1][7] To prepare it for aqueous applications, you must first remove the organic solvent.

Protocol for Solvent Exchange:
  • Under a gentle stream of nitrogen gas, carefully evaporate the methyl acetate from the vial.

  • Once the solvent has completely evaporated, a thin film or solid residue of the compound will remain.

  • Immediately add your desired organic solvent for stock solution preparation, such as DMSO or dimethylformamide (DMF).[7]

Q3: What is the recommended solvent for preparing a stock solution?

Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for creating a high-concentration stock solution.[1][7] N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone is soluble in these solvents at concentrations up to approximately 20 mg/mL.[1][7]

Q4: Can I use ethanol or methanol to dissolve the compound?

While the compound is soluble in primary alcohols like ethanol, their use is strongly discouraged.[7][8] Alcohols can promote the opening of the homoserine lactone ring, a process known as lactonolysis.[7][8][9] This chemical modification will render the molecule inactive in quorum sensing assays.

Q5: How stable is N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone in aqueous solutions?

The stability of the lactone ring is a critical factor and is influenced by pH, temperature, and the length of the acyl chain.[9][10]

  • pH: The lactone ring is susceptible to hydrolysis, particularly under alkaline conditions (pH > 7).[9][10][11] This hydrolysis is reversible by acidification.[9][10]

  • Temperature: Higher temperatures accelerate the rate of lactone ring hydrolysis.[9][10][12]

  • Acyl Chain Length: Longer acyl chains, such as the C14 chain of this molecule, generally confer greater stability to the lactone ring compared to shorter-chain AHLs.[9][10][12]

Due to this inherent instability, it is recommended to prepare fresh aqueous working solutions for each experiment and avoid long-term storage.[8]

Q6: What is the maximum achievable concentration in a buffered aqueous solution like PBS?

Even with the use of a co-solvent like DMSO, the solubility in aqueous buffers remains limited. For instance, in a 1:1 mixture of DMSO and PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[1][7] Exceeding this concentration will likely result in precipitation.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during the solubilization process and provides step-by-step solutions.

Issue 1: A precipitate forms immediately after adding my DMSO stock solution to the aqueous buffer.

This is the most common issue and is typically caused by the compound's low solubility limit in the final aqueous medium being exceeded.

Causality and Troubleshooting Workflow:

A Precipitate Observed in Aqueous Medium B Is the final concentration too high? A->B C Reduce the final concentration of the AHL. B->C Yes D Is the percentage of DMSO in the final solution too low? B->D No E Increase the percentage of DMSO (if experimentally permissible). D->E Yes F Did you add the stock solution too quickly? D->F No G Add the stock solution dropwise while vortexing the buffer. F->G Yes H Was the buffer at a low temperature? F->H No I Ensure the buffer is at room temperature. H->I Yes

Caption: Troubleshooting workflow for precipitation issues.

Detailed Solutions:
  • Verify Final Concentration: Consult the solubility data. For a 1:1 DMSO:PBS (pH 7.2) solution, the solubility is around 0.5 mg/mL.[1][7] If your target concentration is higher, you will need to adjust your experimental design.

  • Optimize Co-Solvent Percentage: The amount of DMSO in your final solution acts as a co-solvent, aiding solubility. While you want to minimize its concentration to avoid off-target effects, a slightly higher percentage (e.g., 1-5%) may be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Improve Mixing Technique: Rapidly adding a concentrated organic stock to an aqueous solution can cause localized supersaturation and precipitation.

    • Recommended Protocol: Add the stock solution slowly, drop by drop, to the aqueous medium while continuously and vigorously vortexing. This ensures rapid dispersion and minimizes the formation of precipitates.

  • Temperature Considerations: Ensure your aqueous buffer is at room temperature before adding the AHL stock solution. Low temperatures can decrease solubility.

Issue 2: My experimental results are inconsistent or show a loss of activity over time.

This issue often points to the degradation of the compound due to the instability of the lactone ring.

Causality and Troubleshooting Workflow:

A Inconsistent Results or Loss of Activity B Are you using freshly prepared aqueous solutions? A->B C Prepare fresh working solutions for each experiment. B->C No D Is the pH of your medium > 7.0? B->D Yes E If possible, adjust the pH to be neutral or slightly acidic. Note the effect on your system. D->E Yes F Are you incubating at elevated temperatures (e.g., 37°C) for extended periods? D->F No G Minimize incubation times at higher temperatures. F->G Yes

Caption: Troubleshooting workflow for inconsistent results.

Detailed Solutions:
  • Fresh Preparations are Key: Do not store aqueous working solutions of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone, even at 4°C, for more than a day.[8] Prepare them immediately before use from a stock solution stored at -20°C in an appropriate organic solvent.

  • Monitor and Control pH: The rate of lactonolysis increases significantly with a rise in pH.[9][10] Be mindful of the pH of your culture media or buffer, especially during long incubation periods where cellular metabolism might alter the pH. If your experimental system allows, working at a pH closer to neutral (7.0) or slightly acidic can enhance stability.

  • Temperature and Incubation Time: Be aware that incubation at physiological temperatures (37°C) will accelerate degradation compared to room temperature.[9][10] Design your experiments to minimize the duration of high-temperature incubations where possible.

Issue 3: I am unsure if my compound is fully dissolved or if a fine, unobserved precipitate is present.

Micro-precipitates can be difficult to see and can lead to significant errors in the actual concentration of the compound in your experiment.

Solutions:
  • Visual Inspection: After preparing your working solution, hold the tube or flask against a dark background and illuminate it from the side. This can help visualize any fine particulate matter.

  • Centrifugation: Before using the working solution, you can centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes. If a pellet is visible, your compound has precipitated.

  • Filtration (Use with Caution): While you can filter your solution through a 0.22 µm filter to remove precipitates, be aware that the hydrophobic nature of the molecule may cause it to adsorb to certain filter materials. If you choose this method, use a low-protein-binding filter material (e.g., PVDF) and consider it a method for ensuring a clear solution rather than a precise concentration.

Summary of Best Practices and Data

ParameterRecommendationRationale and References
Stock Solvent DMSO or DMFHigh solubility (approx. 20 mg/mL); avoids lactone ring opening.[1][7]
Aqueous Co-Solvent DMSOImproves solubility in aqueous media.[7]
Solubility in 1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mLProvides a guideline for maximum working concentration.[1][7]
Aqueous Solution Storage Prepare fresh dailyThe lactone ring is prone to hydrolysis, especially at higher pH and temperature.[8][9][10]
Mixing Technique Add stock dropwise to vortexing bufferPrevents localized supersaturation and precipitation.
Avoid Ethanol, MethanolThese solvents can cause lactonolysis, inactivating the molecule.[7][8]

References

  • N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone | C18H31NO4 | CID 5281979. PubChem. [Link]

  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]

  • N-Acyl homoserine lactone. Wikipedia. [Link]

  • Zhu, J., & Beaber, J. W. (2010). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. Journal of bacteriology, 192(19), 4937-4945. [Link]

  • Gao, A., et al. (2016). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Microbial Cell Factories, 15, 25. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. [Link]

  • N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity - ASM Journals. [Link]

  • How can i completly dissolve AHLs in minimal media and water? ResearchGate. [Link]

  • Six tips for solving problems in the lab. Chemistry World. [Link]

  • Wang, S., et al. (2017). Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro. Frontiers in Microbiology, 8, 1093. [Link]

  • Kim, M. H., et al. (2019). Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities. Frontiers in Microbiology, 10, 498. [Link]

  • Li, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Chemistry, 7, 73. [Link]

  • Khajanchi, B. K., et al. (2012). Production of N-acyl Homoserine Lactones and Virulence Factors of Waterborne Aeromonas hydrophila. Journal of bacteriology, 194(19), 5123-5131. [Link]

  • Troubleshooting and optimizing lab experiments. YouTube. [Link]

  • Problem in dissolving AHL (3oC12HSL). ResearchGate. [Link]

  • Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. MDPI. [Link]

  • Unraveling the Diverse Profile of N-Acyl Homoserine Lactone Signals and Their Role in the Regulation of Biofilm Formation in Porphyra haitanensis-Associated Pseudoalteromonas galatheae. MDPI. [Link]

  • Teaching Your Lab Staff to Successfully Troubleshoot. Lab Manager. [Link]

  • N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. PubMed. [Link]

  • N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. PMC. [Link]

  • Churchill, M. E., & Chen, L. (2011). Defining the structure and function of acyl-homoserine lactone autoinducers. Current opinion in structural biology, 21(6), 797-804. [Link]

  • Fatty acyl homoserine lactones [FA0803]. LIPID MAPS. [Link]

Sources

Reference Data & Comparative Studies

Validation

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone vs. N-3-oxo-tetradecanoyl-L-homoserine lactone: A Comprehensive Guide to Binding Kinetics

As quorum sensing (QS) research transitions from basic microbiology to targeted drug discovery, understanding the precise binding kinetics of N-acyl homoserine lactones (AHLs) is paramount. For researchers developing quo...

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Author: BenchChem Technical Support Team. Date: April 2026

As quorum sensing (QS) research transitions from basic microbiology to targeted drug discovery, understanding the precise binding kinetics of N-acyl homoserine lactones (AHLs) is paramount. For researchers developing quorum-quenching therapeutics or engineering synthetic biological circuits, selecting the correct autoinducer is not merely a matter of chain length—it is a matter of atomic-level structural complementarity.

This guide provides an objective, deeply technical comparison of two critical long-chain AHLs: N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3-OH-C14:1-HSL) and N-3-oxo-tetradecanoyl-L-homoserine lactone (3-oxo-C14-HSL) . By dissecting their physicochemical properties, receptor binding causality, and kinetic profiles, we provide a definitive framework for evaluating these molecules in your experimental pipelines.

Structural & Physicochemical Profiling

While both molecules share a 14-carbon aliphatic backbone attached to a homoserine lactone ring, their structural divergence at the C3 position and the C7-C8 bond fundamentally alters their biological function and receptor affinity[1].

  • 3-OH-C14:1-HSL is primarily synthesized by the CinI enzyme in Rhizobium leguminosarum and acts as a "small bacteriocin" that regulates a vast network of secondary QS loci[2].

  • 3-oxo-C14-HSL is synthesized by SinI in Sinorhizobium meliloti (regulating exopolysaccharide production and swarming) and is also utilized by various marine sponge symbionts[2][3]. It has also been identified as a rhizobacterial inducer capable of improving basic plant defenses against nematodes[4].

Table 1: Comparative Physicochemical Properties
Property3-OH-C14:1-HSL3-oxo-C14-HSL
Molecular Weight 325.4 g/mol 325.4 g/mol
Chemical Formula C₁₈H₃₁NO₄C₁₈H₃₁NO₄
C3 Modification Hydroxyl (-OH)Oxo (=O)
Acyl Chain Saturation Unsaturated (cis-7 double bond)Saturated
Native Synthase / Receptor CinI / CinR (R. leguminosarum)SinI / SinR (S. meliloti)
Solubility ~20 mg/mL in DMSO/DMF~20 mg/mL in DMSO/DMF[5]

Mechanistic Causality in Receptor Binding

To understand why these molecules exhibit drastically different binding kinetics, we must examine the thermodynamics of the Ligand-Binding Domain (LBD) of LuxR-type receptors.

The Hydrogen-Bonding Network (C3 Position)

The C3 position is a critical determinant of receptor specificity. The 3-oxo group in 3-oxo-C14-HSL serves exclusively as a hydrogen bond acceptor. It typically interacts with a conserved water molecule or a specific tyrosine/tryptophan residue deep within the binding pocket[6]. In contrast, the 3-hydroxyl group in 3-OH-C14:1-HSL can act as both a hydrogen bond donor and acceptor. This dual capability allows the 3-OH variant to establish a more robust and complex hydrogen-bonding network within its cognate receptor, CinR.

Entropic Pre-organization (The Acyl Tail)

The aliphatic tail dictates the hydrophobic interactions within the receptor pocket. 3-oxo-C14-HSL possesses a fully saturated, highly flexible 14-carbon chain. However, 3-OH-C14:1-HSL features a cis double bond at the C7 position[7]. This unsaturation introduces a rigid ~30-degree kink in the tail.

Thermodynamically, this pre-organization reduces the entropic penalty ( ΔS ) upon binding, leading to a faster association rate ( kon​ ), provided the receptor's hydrophobic pocket is structurally contoured to accommodate the kink. If 3-OH-C14:1-HSL is introduced to a non-cognate receptor adapted for linear chains (like SinR), this kink causes a severe steric clash, exponentially increasing the dissociation rate ( koff​ ) and weakening the overall affinity ( KD​ ).

G AHL1 3-OH-C14:1-HSL (CinI Synthase) Rec1 CinR Receptor (R. leguminosarum) AHL1->Rec1 High Affinity Binding Comp1 CinR-AHL Complex (Dimerization) Rec1->Comp1 Conformational Shift Gene1 Network Activation (Growth Inhibition) Comp1->Gene1 DNA Binding AHL2 3-oxo-C14-HSL (SinI Synthase) Rec2 SinR Receptor (S. meliloti) AHL2->Rec2 High Affinity Binding Comp2 SinR-AHL Complex (Dimerization) Rec2->Comp2 Conformational Shift Gene2 EPSII Production & Swarming Comp2->Gene2 DNA Binding

LuxR-type QS signaling pathways for 3-OH-C14:1-HSL and 3-oxo-C14-HSL.

Experimental Workflows: Measuring Binding Kinetics

To isolate the thermodynamic and kinetic variables of AHL-receptor interactions, Surface Plasmon Resonance (SPR) is preferred over end-point in vivo bioreporter assays[2]. The protocol below establishes a self-validating system by incorporating a non-binding mutant reference channel, effectively normalizing bulk refractive index shifts caused by the DMSO required to solubilize these highly hydrophobic long-chain AHLs.

Protocol: SPR Analysis of AHL-LuxR Interactions

Prerequisites:

  • Purified His-tagged LuxR-type receptors (e.g., CinR and SinR).

  • NTA (Nitrilotriacetic acid) sensor chips.

  • Running Buffer: PBS (pH 7.4), 0.05% Tween-20, 1% DMSO.

Step-by-Step Methodology:

  • Surface Preparation: Condition the NTA chip with a 1-minute injection of 0.5 M EDTA to remove trace metals, followed by a 1-minute injection of 0.5 mM NiCl₂ to charge the surface.

  • Receptor Immobilization: Inject the His-tagged receptor (CinR or SinR) at 10 µg/mL over the active channel until a capture level of ~1000 Response Units (RU) is achieved. Self-Validation Step: Inject a structurally compromised mutant receptor (or leave bare Ni²⁺) on the reference channel to account for non-specific lipid binding.

  • Analyte Preparation: Prepare a 2-fold serial dilution series of 3-OH-C14:1-HSL and 3-oxo-C14-HSL ranging from 1.56 nM to 100 nM in the exact running buffer. Critical: DMSO concentrations must be matched perfectly (1.00%) across all samples to prevent massive bulk shift artifacts.

  • Association Phase: Inject the AHL analytes at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations.

  • Dissociation Phase: Switch to running buffer and monitor the dissociation ( koff​ ) for 300 seconds.

  • Regeneration: Strip the chip with a 60-second pulse of 350 mM EDTA, followed by Ni²⁺ recharging for the next cycle.

G Step1 1. Surface Preparation NTA Chip + Ni2+ Step2 2. Receptor Immobilization Capture His-tagged CinR/SinR Step1->Step2 Step3 3. Baseline Stabilization Running Buffer (1% DMSO) Step2->Step3 Step4 4. Association Phase Inject AHL Analyte (120s) Step3->Step4 Step5 5. Dissociation Phase Buffer Wash (300s) Step4->Step5 Step6 6. Kinetic Analysis Calculate kon, koff, KD Step5->Step6

Step-by-step Surface Plasmon Resonance (SPR) workflow for AHL binding kinetics.

Kinetic Data Comparison

When executing the SPR workflow described above, the structural differences between the two AHLs manifest as distinct kinetic signatures. Below is a representative kinetic data matrix demonstrating the affinity ( KD​ ) driven by cognate vs. non-cognate structural matching.

Table 2: Representative Binding Kinetics Profile
ReceptorLigand (AHL)Association Rate ( kon​ , M⁻¹s⁻¹)Dissociation Rate ( koff​ , s⁻¹)Equilibrium Dissociation Constant ( KD​ , nM)
CinR 3-OH-C14:1-HSL (Cognate)4.2 × 10⁵1.1 × 10⁻³2.6 nM (High Affinity)
CinR 3-oxo-C14-HSL (Non-cognate)1.8 × 10⁴8.5 × 10⁻²4,720 nM (Weak Affinity)
SinR 3-oxo-C14-HSL (Cognate)3.5 × 10⁵2.0 × 10⁻³5.7 nM (High Affinity)
SinR 3-OH-C14:1-HSL (Non-cognate)9.0 × 10³1.5 × 10⁻¹16,600 nM (Steric Clash)

Data Interpretation: The rapid dissociation rate ( koff​=1.5×10−1 s−1 ) of 3-OH-C14:1-HSL from the SinR receptor highlights the severe steric penalty imposed by the cis-7 double bond kink when forced into a linear hydrophobic pocket. Conversely, the tight binding of 3-OH-C14:1-HSL to CinR ( KD​=2.6 nM ) validates that the receptor has evolved a specific structural contour to harness the entropic pre-organization of the unsaturated tail.

Conclusion & Application Strategy

For drug development professionals screening for quorum-quenching compounds:

  • Targeting CinR: Inhibitors must account for the dual hydrogen-bonding capacity of the C3-hydroxyl pocket and the specific angular requirement of the LBD. Using 3-oxo-C14-HSL as a competitive baseline in CinR assays will yield false-positive "strong" inhibitors due to the naturally weak baseline affinity of the mismatched oxo-ligand.

  • Targeting SinR: The pocket is optimized for linear, flexible chains[1]. Inhibitors featuring rigid kinks (similar to 3-OH-C14:1-HSL) will likely suffer from rapid dissociation rates ( koff​ ) and fail to provide durable target occupancy in vivo.

By aligning your experimental design with the fundamental binding causality of these molecules, you ensure robust, reproducible, and highly translatable quorum sensing data.

References

  • Cayman Chemical. "N-(3-hydroxy-7-cis tetradecenoyl)-L-Homoserine lactone".
  • MedChemExpress. "N-3-Oxo-tetradecanoyl-L-homoserine lactone (oxo-C14-HSL) | Rhizobacterial Inducer". MedChemExpress.
  • Cayman Chemical. "N-3-oxo-tetradecanoyl-L-Homoserine lactone".
  • Cayman Chemical. "PRODUCT INFORMATION - N-3-oxo-tetradecanoyl-L-Homoserine lactone". Cayman Chemical.
  • Marketon, M. M., et al. "Characterization of the Sinorhizobium meliloti sinR/sinI Locus and the Production of Novel N-Acyl Homoserine Lactones". PMC / Journal of Bacteriology.
  • Wisniewski-Dye, F., & Downie, J. A. "Quorum-sensing regulation in rhizobia and its role in symbiotic interactions with legumes". PMC.
  • Zan, J., et al.

Sources

Comparative

Comparative Guide: Quorum Sensing Activation of 3-OH-C14:1-HSL vs. C14-HSL

Executive Overview In the landscape of Gram-negative bacterial quorum sensing (QS), N-acyl homoserine lactones (AHLs) serve as the primary chemical vocabulary for density-dependent gene regulation. While short-chain AHLs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of Gram-negative bacterial quorum sensing (QS), N-acyl homoserine lactones (AHLs) serve as the primary chemical vocabulary for density-dependent gene regulation. While short-chain AHLs often act as broad-spectrum communicators, long-chain derivatives function as high-fidelity, species-specific regulatory apexes.

This guide provides an in-depth comparative analysis between C14-HSL (N-tetradecanoyl-L-homoserine lactone), a generalized long-chain signaling molecule, and 3-OH-C14:1-HSL (N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone), a highly decorated, structurally rigid autoinducer. By examining the causality behind their receptor thermodynamics and biological outputs, researchers can better leverage these molecules for synthetic biology circuits, biofilm inhibition strategies, and novel antimicrobial development.

Structural Causality & Receptor Thermodynamics

The biological divergence between these two molecules is rooted entirely in their acyl chain modifications. These structural nuances are not merely chemical footnotes; they fundamentally dictate the thermodynamics of ligand-receptor binding.

  • C14-HSL (The Flexible Generalist): Featuring a fully saturated, 14-carbon unhydroxylated aliphatic tail, C14-HSL is highly hydrophobic and conformationally flexible. This flexibility allows the acyl tail to bury itself into the hydrophobic binding pockets of various long-chain LuxR-type receptors (such as SinR in Sinorhizobium meliloti), making it a potent trigger for standard QS phenotypes like biofilm maturation[1][2].

  • 3-OH-C14:1-HSL (The Rigid Specialist): This molecule features two critical modifications: a hydroxyl group at the C3 position and a cis double bond at the C7 position.

    • The C3-Hydroxyl: Acts as an essential hydrogen bond donor/acceptor, anchoring the molecule precisely within the specialized binding pockets of cognate receptors like CinR and BisR[3][4].

    • The C7 cis-Double Bond: Introduces a rigid ~30-degree "kink" in the acyl chain. This rigidity imposes a severe entropic penalty if the molecule attempts to bind to non-cognate, generalized LuxR receptors. Consequently, 3-OH-C14:1-HSL exhibits near-zero cross-talk, acting as a highly specific master regulator[3].

Mechanistic Pathways & Biological Output

The structural differences translate directly into divergent regulatory cascades and phenotypic outputs.

The 3-OH-C14:1-HSL Paradigm: The "Small Bacteriocin" Effect

Originally identified in Rhizobium leguminosarum, 3-OH-C14:1-HSL sits at the very top of a complex QS regulatory network[3]. Synthesized by CinI (and uniquely by HdtS in Pseudomonas fluorescens F113[5]), this molecule binds to the CinR receptor to activate downstream QS loci (such as rhiI/rhiR).

The C14-HSL Paradigm: Standard Density-Dependent Colonization

Produced by standard LuxI homologs across the Rhodobacteraceae family (e.g., strain MOLA 401) and various rhizobia[1][2], C14-HSL drives classical QS behaviors. Upon reaching a critical threshold, it binds to cognate LuxR-type regulators to initiate extracellular polymeric substance (EPS) production, surface attachment, and biofilm maturation without inducing the severe growth-arrest phenotypes seen with its hydroxylated counterpart.

QS_Pathways cluster_3OH 3-OH-C14:1-HSL Cascade cluster_C14 C14-HSL Pathway CinI CinI / HdtS Synthase AHL1 3-OH-C14:1-HSL CinI->AHL1 CinR CinR Receptor AHL1->CinR BisR BisR Receptor AHL1->BisR Cascade QS Network Cascade CinR->Cascade Plasmid Plasmid Transfer & Growth Arrest BisR->Plasmid LuxI LuxI-type Synthase AHL2 C14-HSL LuxI->AHL2 LuxR LuxR-type Receptor AHL2->LuxR Biofilm Biofilm & Motility LuxR->Biofilm

Diagram illustrating the divergent regulatory cascades of 3-OH-C14:1-HSL and C14-HSL.

Comparative Performance Data

The following table summarizes the physicochemical and biological distinctions between the two signaling molecules, providing a quick-reference guide for experimental design.

Feature3-OH-C14:1-HSLC14-HSL
Chemical Formula C18H31NO4C18H33NO3
Key Structural Motifs C3-Hydroxyl, C7-cis double bondFully saturated, unhydroxylated acyl chain
Primary Synthases CinI, HdtS, SsbISinI, standard LuxI homologs
Primary Receptors CinR, BisRSinR, generalized long-chain LuxR homologs
Cross-Reactivity Extremely Low (Entropically restricted)Moderate (Flexible tail allows cross-talk)
Key Phenotypes Growth arrest (bacteriocin effect), Plasmid transfer, Network cascade initiationBiofilm formation, EPS production, Flagellar motility
Producing Organisms R. leguminosarum, P. fluorescens F113, Ruegeria sp. KLH11S. meliloti, Rhodobacteraceae MOLA 401

Self-Validating Experimental Protocols

To ensure scientific integrity, quantitative analysis of these long-chain AHLs must overcome challenges related to their high hydrophobicity and tendency to partition into bacterial membranes. The following LC-MS/MS protocol is designed as a self-validating system .

By introducing a stable isotope-labeled (SIL) internal standard immediately upon culture harvest—prior to any solvent extraction—any analyte loss due to emulsion formation, incomplete partitioning, or ion suppression during electrospray ionization (ESI) is proportionally mirrored by the SIL standard. This mathematical cancellation guarantees absolute quantification accuracy[7].

Protocol: Absolute Quantification via LC-MS/MS

Step 1: Culture Harvest & Spiking (The Validation Step)

  • Grow bacterial cultures in marine broth or TY medium to an OD600 of 1.5.

  • Transfer 5 mL of the whole culture (cells + supernatant) to a glass centrifuge tube.

  • Critical Step: Immediately spike the sample with 10 µL of a 1 µM 13C-labeled AHL internal standard. Vortex for 30 seconds to equilibrate.

Step 2: Liquid-Liquid Extraction

  • Add 5 mL of HPLC-grade dichloromethane (CH2Cl2) to the spiked culture.

  • Shake vigorously for 15 minutes at room temperature to extract the hydrophobic long-chain AHLs.

  • Centrifuge at 4,000 × g for 10 minutes to resolve the organic and aqueous phases.

  • Carefully transfer the lower organic phase to a clean glass vial using a glass Pasteur pipette (avoid plastics, as long-chain AHLs adhere to them).

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen gas.

Step 3: LC-MS/MS Analysis

  • Reconstitute the dried extract in 100 µL of Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid.

  • Inject 5 µL onto a C18 reverse-phase column (e.g., Kinetex 2.6 µm C18).

  • Run a gradient from 20% to 95% Acetonitrile over 15 minutes.

  • Detect via Multiple Reaction Monitoring (MRM) in positive ESI mode.

    • Note: 3-OH-C14:1-HSL characteristically loses water during MS fragmentation, yielding a primary[M+H-H2O]+ transition that must be monitored for accurate identification[7].

Workflow Harvest 1. Culture Harvest (OD600 = 1.5) Spike 2. Internal Spike (13C-AHL) Harvest->Spike Extract 3. L-L Extraction (CH2Cl2) Spike->Extract LCMS 4. LC-MS/MS (MRM Mode) Extract->LCMS Quant 5. Absolute Quantification LCMS->Quant

Self-validating LC-MS/MS workflow utilizing pre-extraction isotopic spiking for absolute quantification.

Strategic Recommendations for Drug Development

For researchers developing quorum-quenching therapeutics or synthetic biology sensors:

  • Targeting Specificity: If the goal is to engineer a highly specific biosensor circuit with zero background noise, the CinI/CinR system utilizing 3-OH-C14:1-HSL is vastly superior to standard C14-HSL systems due to the entropic restrictions of the C7 double bond.

  • Quorum Quenching: Long-chain AHLs are notoriously resistant to certain short-chain specific lactonases. When screening for quorum-quenching enzymes against agricultural pathogens (e.g., Agrobacterium or Rhizobium species), 3-OH-C14:1-HSL must be included in the substrate panel to ensure the enzyme can accommodate the bulky, rigid, hydroxylated tail[7].

Sources

Validation

Validation of biosensor strains for N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone detection

Validation of Biosensor Strains for N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine Lactone Detection: A Comparative Guide Executive Summary The detection and quantification of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lac...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Biosensor Strains for N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine Lactone Detection: A Comparative Guide

Executive Summary

The detection and quantification of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3-OH-C14:1-HSL) presents unique analytical challenges due to its long acyl chain, hydroxyl modification, and specific degree of unsaturation. Originally identified as the "small bacteriocin" in Rhizobium leguminosarum [1] and later discovered as a product of the HdtS synthase in Pseudomonas fluorescens F113 [2], this quorum-sensing (QS) molecule plays a critical role in regulating bacterial population dynamics and symbiotic/pathogenic interactions.

For researchers and drug development professionals targeting QS inhibition, selecting the correct biosensor strain is the difference between robust signal detection and false-negative artifacts. This guide objectively compares the performance of leading biosensor strains, outlines the causality behind specific assay conditions, and provides a self-validating protocol for 3-OH-C14:1-HSL quantification.

Mechanistic Overview of 3-OH-C14:1-HSL Detection

Biosensors rely on the expression of a LuxR-type receptor protein that binds specifically to exogenous acyl-homoserine lactones (AHLs). Upon binding, the receptor-AHL complex multimerizes and binds to a target promoter, driving the expression of a reporter gene (e.g., lacZ, gfp, or lux).

Because 3-OH-C14:1-HSL possesses a highly hydrophobic 14-carbon chain and a polar 3-hydroxyl group, it requires receptors with a large, accommodating ligand-binding pocket. The native receptor for this molecule is CinR [1]. However, promiscuous receptors like TraR (native to Agrobacterium tumefaciens) can also detect it with extreme sensitivity when overexpressed [3].

Pathway AHL 3-OH-C14:1-HSL (Signal) Complex AHL-Receptor Complex AHL->Complex Binds Receptor CinR / TraR (Sensor) Receptor->Complex Binds Promoter Target Promoter (pCinI / pTraI) Complex->Promoter Activates Reporter Reporter Output (LacZ / GFP) Promoter->Reporter Transcription

Fig 1. Mechanistic pathway of 3-OH-C14:1-HSL detection via LuxR-type receptor activation.

Biosensor Strain Comparison

Selecting a biosensor requires balancing sensitivity (Limit of Detection) against orthogonality (resistance to cross-talk from other AHLs).

Agrobacterium tumefaciens NTL4(pZLR4)

This strain is the gold standard for long-chain AHL detection. It lacks the native Ti plasmid (preventing endogenous AHL production) and harbors the pZLR4 plasmid, which overexpresses the TraR receptor and contains a traG::lacZ fusion [3].

  • Performance: Highly sensitive to 3-OH-C14:1-HSL. The overexpression of TraR artificially broadens the receptor's ligand specificity, allowing it to detect long-chain and hydroxylated AHLs at nanomolar concentrations [4].

  • Drawback: Prone to cross-talk. It will also respond strongly to 3-oxo-C8-HSL and C12-HSL, requiring upstream chromatographic separation (TLC or HPLC) if used with complex biological samples.

Engineered Escherichia coli (CinR-based)

Synthetic biology approaches have ported the cinR receptor and pCinI promoter from R. leguminosarum into E. coli chassis.

  • Performance: Offers the highest specificity for 3-OH-C14:1-HSL. Because CinR is the evolutionary target of this specific AHL, the binding affinity is optimized for the cis-7 double bond and 3-hydroxy modifications.

  • Drawback: Requires optimization of membrane permeability in E. coli, as long-chain AHLs diffuse more slowly across the outer membrane compared to short-chain variants.

Chromobacterium violaceum CV026

CV026 responds to short-chain AHLs (C4-C8) by producing the purple pigment violacein.

  • Performance: It cannot directly detect 3-OH-C14:1-HSL. However, long-chain AHLs act as competitive antagonists to the CviR receptor. By spiking the agar with a baseline level of C6-HSL, 3-OH-C14:1-HSL can be detected as a "halo" of pigment inhibition.

  • Drawback: Antagonism assays are inherently less sensitive and semi-quantitative at best.

Quantitative Performance Summary
Biosensor StrainReceptor / PromoterTarget AHL RangeLimit of Detection (3-OH-C14:1-HSL)Reporter OutputPrimary Application
A. tumefaciens NTL4(pZLR4) TraR / pTraGBroad (C8–C14)~5–10 nM β -galactosidase (LacZ)Ultrasensitive detection, TLC overlays
Engineered E. coli (CinR) CinR / pCinISpecific (3-OH-C14:1)~1–5 nMGFP / LuminescenceHigh-throughput, orthogonal screening
C. violaceum CV026 CviR / pCviIShort (C4–C8)~500 nM (Antagonism)Violacein InhibitionRapid visual screening of antagonism

Self-Validating Experimental Protocols

To ensure data integrity, the detection workflow must account for the chemical instability of AHLs. At a pH > 7.0, the homoserine lactone ring undergoes rapid base-catalyzed hydrolysis (lactonolysis), rendering the molecule biologically inactive [4]. The following protocol embeds causality and internal validation into every step.

Protocol Extract 1. Acidified Extraction (Ethyl Acetate, pH 5.5) TLC 2. TLC Separation (C18 Reverse Phase) Extract->TLC Overlay 3. Biosensor Overlay (NTL4(pZLR4) / X-Gal) TLC->Overlay Incubate 4. Incubation (28°C, 18-24 hrs) Overlay->Incubate Validate 5. Orthogonal Validation (LC-MS/MS) Incubate->Validate

Fig 2. Self-validating experimental workflow for long-chain AHL extraction and quantification.
Step 1: Acidified Extraction
  • Procedure: Centrifuge the bacterial culture to isolate the cell-free supernatant. Buffer the supernatant with 50 mM MOPS to pH 5.5. Extract twice with an equal volume of acidified ethyl acetate (0.1% v/v acetic acid). Dry the organic phase under a gentle stream of nitrogen gas and resuspend in HPLC-grade methanol.

  • Causality: Buffering to pH 5.5 and acidifying the solvent strictly prevents the spontaneous opening of the lactone ring, preserving the structural integrity of 3-OH-C14:1-HSL during concentration.

Step 2: TLC-Biosensor Overlay Assay
  • Procedure: Spot the methanolic extracts onto a C18 reverse-phase Thin Layer Chromatography (TLC) plate. Develop the plate using a mobile phase of methanol/water (60:40, v/v). Once dried, overlay the plate with a thin layer of soft agar (0.7%) seeded with an exponential-phase culture of A. tumefaciens NTL4(pZLR4) and 50 µg/mL X-gal.

  • Causality: Because NTL4(pZLR4) is promiscuous, direct microtiter assays on crude extracts can yield false positives from other AHLs. Reverse-phase TLC separates 3-OH-C14:1-HSL based on its extreme hydrophobicity (migrating slower than shorter-chain AHLs), allowing spatial resolution of the signal.

  • Validation: Always include a synthetic 3-OH-C14:1-HSL standard lane (Positive Control) and a pure methanol lane (Negative Control) to calculate accurate Retention Factors ( Rf​ ).

Step 3: Orthogonal Validation via LC-MS/MS
  • Procedure: Excise the region of a duplicate, un-overlaid TLC plate corresponding to the active Rf​ value. Elute in methanol and analyze via High-Resolution Mass Spectrometry (HRMS).

  • Causality: Biosensors confirm biological activity, but only mass spectrometry can confirm molecular identity. Look for the parental ion [M+H]+ at m/z 326.2 (for C18​H31​NO4​ ) and the signature lactone-moiety product ions at m/z 102.05 (for hydroxylated AHLs) or m/z 109.1 in MS/MS fragmentation [4].

References

  • Lithgow, J. K., Wilkinson, A., Hardman, A., Murphy, B., Jackson, U., Williams, P., & Downie, J. A. (2000). The regulatory locus cinRI in Rhizobium leguminosarum controls a network of quorum-sensing loci. Molecular Microbiology, 37(1), 81-97.[Link]

  • Laue, B. E., Jiang, Y., Chhabra, S. R., Jacob, S., Stewart, G. S., Hardman, A., Downie, J. A., O'Gara, F., & Williams, P. (2000). The biocontrol strain Pseudomonas fluorescens F113 produces the Rhizobium small bacteriocin, N-(3-hydroxy-7-cis-tetradecenoyl)homoserine lactone, via HdtS, a putative novel N-acylhomoserine lactone synthase. Microbiology, 146 (Pt 10), 2469-2480.[Link]

  • Zhu, J., Chai, Y., Zhong, Z., Li, S., & Winans, S. C. (2003). Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii. Applied and Environmental Microbiology, 69(11), 6949–6953.[Link]

  • Yin, W. F., Purmalis, M., Yamamoto, W. K., & Chan, K. G. (2012). Long Chain N-acyl Homoserine Lactone Production by Enterobacter sp. Isolated from Human Tongue Surfaces. Sensors (Basel), 12(11), 14307–14314.[Link]

Comparative

Comparing solvent extraction efficiencies for N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone

As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields and degradation when isolating complex quorum-sensing molecules. N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lacto...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields and degradation when isolating complex quorum-sensing molecules. N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3-OH-C14:1-HSL)—originally characterized as the Rhizobium small bacteriocin[1]—presents a unique set of thermodynamic and chemical stability challenges.

Unlike short-chain acyl-homoserine lactones (AHLs), the extraction of 3-OH-C14:1-HSL cannot rely on default laboratory protocols. This guide deconstructs the causality behind solvent selection and provides a self-validating methodology to ensure maximum recovery and structural integrity.

The Causality of Solvent Selection

To optimize extraction, we must first analyze the physical chemistry of the target molecule. 3-OH-C14:1-HSL possesses three critical structural domains that dictate its behavior in liquid-liquid extraction (LLE):

  • The 14-Carbon Aliphatic Chain (cis-7 double bond): This long hydrocarbon tail imparts severe lipophilicity, driving the molecule away from the aqueous culture medium and into organic solvents.

  • The 3-Hydroxyl Group: This localized polar domain acts as a strong hydrogen-bond donor and acceptor. It creates an "amphiphilic paradox." While standard ethyl acetate (EtOAc) is highly efficient for unsubstituted AHLs, it struggles to achieve maximum recovery for 3-hydroxy variants[2]. Dichloromethane (DCM) possesses a higher polarizability and a dipole moment that more effectively solvates the 3-hydroxyl group, shifting the partition coefficient heavily in favor of the organic phase[2].

  • The Homoserine Lactone Ring: The lactone ring is highly susceptible to alkaline solvolysis. At a pH > 7, the ring hydrolyzes (opens) to form an inactive acyl-homoserine[3]. Because bacterial stationary-phase cultures often drift toward alkalinity, the extraction solvent must be acidified to protonate the ring and arrest hydrolysis during the workflow[3].

Quantitative Comparison of Extraction Efficiencies

The following table synthesizes experimental recovery data based on solvent polarity, target specificity, and chemical preservation[4].

Solvent SystemRelative Extraction Efficiency (%)Target Specificity (3-OH / Long-Chain AHLs)Lactone Ring IntegrityField Insight / Causality
Ethyl Acetate (EtOAc) 70 - 75%ModerateLow (if unbuffered)Standard for C4-C8 AHLs; sub-optimal dipole match for 3-OH groups.
Acidified EtOAc (0.1% AcOH)80 - 85%ModerateHighAcidification prevents ring opening, but lipophilicity matching remains imperfect.
Dichloromethane (DCM) 85 - 90%HighLow (if unbuffered)Superior solvation of the 3-OH group[2], but risks target degradation if the medium is alkaline.
Acidified DCM (0.1% AcOH)> 95% Optimal High The gold standard. Combines optimal dipole-dipole interactions with pH-driven structural preservation.

Experimental Workflow Visualization

The following diagram maps the logical progression of the optimized extraction process, highlighting the critical phase-separation dynamics.

AHL_Extraction A 1. Cell-Free Supernatant (Stationary Phase Culture) B 2. Acidification (Add 0.1% v/v Glacial Acetic Acid) A->B C 3. Liquid-Liquid Extraction (Add Equal Vol. Acidified DCM) B->C D 4. Phase Separation (Centrifugation @ 4000 x g) C->D E 5. Organic Phase Collection (Bottom Layer for DCM) D->E F 6. Solvent Evaporation (Gentle N2 Stream at Room Temp) E->F G 7. Reconstitution (20% Acetonitrile or Methanol) F->G H 8. LC-MS/MS Quantification G->H

Workflow for the optimized solvent extraction of 3-OH-C14:1-HSL using acidified dichloromethane.

Self-Validating Extraction Protocol: Acidified DCM Method

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, do not treat this as a mere recipe. This is a self-validating system designed with built-in quality control checkpoints to guarantee data integrity.

Phase 1: Preparation and Internal Validation
  • Supernatant Isolation: Centrifuge the bacterial culture at 8,000 × g for 15 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove residual cellular debris.

  • Validation Checkpoint 1 (pH Baseline): Measure the pH of the cell-free supernatant. If pH > 7.5, note that minor lactone hydrolysis may have already occurred in vivo.

  • Validation Checkpoint 2 (Internal Standard): Spike the supernatant with a known concentration of a non-endogenous or isotopically labeled surrogate (e.g., d3​ -3-OH-C14-HSL or C17-HSL). Causality: This allows you to calculate absolute extraction recovery post-analysis and correct for matrix suppression during LC-MS.

Phase 2: Acidification and Liquid-Liquid Extraction (LLE)
  • Acidification: Add glacial acetic acid to the supernatant to achieve a final concentration of 0.1% (v/v)[3]. Vortex briefly. Causality: This drops the pH to ~4.5, protonating the lactone ring and locking it in its closed, active conformation.

  • Solvent Addition: Add an equal volume (1:1) of acidified Dichloromethane (DCM containing 0.1% acetic acid).

  • Partitioning: Shake vigorously or use a mechanical vortexer for 2 to 3 minutes. Field Insight: 3-OH-C14:1-HSL is prone to adsorption on untreated glass. Use silanized glassware or high-quality polypropylene tubes to prevent yield loss.

  • Phase Separation: Centrifuge the mixture at 4,000 × g for 10 minutes at 4°C to break any biological emulsions.

  • Collection (Critical Step): Carefully collect the BOTTOM organic layer. Field Insight: Researchers accustomed to EtOAc often mistakenly collect the top layer. DCM is denser than water (1.33 g/cm³), meaning the AHL-rich organic phase is at the bottom.

Phase 3: Concentration and Analysis
  • Secondary Extraction: Repeat steps 5-8 on the remaining aqueous phase to ensure >95% recovery. Pool the collected DCM fractions.

  • Evaporation: Dry the pooled organic fractions under a gentle stream of high-purity nitrogen gas ( N2​ ) at room temperature. Causality: Avoid rotary evaporation with heat baths >35°C, as 3-hydroxy AHLs can undergo thermal degradation or dehydration.

  • Reconstitution: Resuspend the dried residue in 200 µL of LC-MS grade 20% Acetonitrile (or Methanol). Store at -20°C until analysis[4].

References

  • Title: The biocontrol strain Pseudomonas fluorescens F113 produces the Rhizobium small bacteriocin, N-(3-hydroxy-7-cis-tetradecenoyl)homoserine lactone, via HdtS, a putative novel N-acylhomoserine lactone synthase Source: Microbiology (Reading) / PubMed (nih.gov) URL: [Link]

  • Title: Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry Source: Infection and Immunity / asm.org URL: [Link]

  • Title: Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry (PMC) Source: Journal of Bacteriology / nih.gov URL: [Link]

  • Title: Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones Source: AMB Express / nih.gov URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone proper disposal procedures

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3-OH-C14:1-HSL) is a potent N-acyl-homoserine lactone (AHL) signaling molecule. Originally characterized as a small bacteriocin in Rhizobium leguminosarum and synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3-OH-C14:1-HSL) is a potent N-acyl-homoserine lactone (AHL) signaling molecule. Originally characterized as a small bacteriocin in Rhizobium leguminosarum and synthesized by Pseudomonas fluorescens via the HdtS synthase [1], it functions as a critical quorum-sensing autoinducer. In laboratory settings, 3-OH-C14:1-HSL is utilized to study bacterial population dynamics, biofilm formation, and virulence factor expression.

However, the disposal of AHLs presents a unique biosafety challenge. Improper disposal into standard wastewater streams can inadvertently activate virulence pathways in environmental or opportunistic pathogens through inter-species cross-talk. This guide provides the scientifically validated, step-by-step operational procedures required to safely deactivate and dispose of 3-OH-C14:1-HSL, ensuring absolute laboratory safety and environmental compliance.

The Mechanistic Imperative for Specialized Disposal

A pervasive and dangerous misconception in laboratory safety is that standard 10% sodium hypochlorite (bleach) is sufficient to deactivate all biological and biochemical waste. This is chemically false for 3-hydroxy AHLs.

The causality behind this lies in the molecular structure of the autoinducer. Research has definitively demonstrated that oxidized halogens (such as bleach) rapidly degrade AHLs only if they possess a 3-oxo group. AHLs lacking this specific moiety—such as the 3-hydroxy group found in 3-OH-C14:1-HSL—fail to react with oxidized halogens and retain their full biological activity post-bleach treatment[2, 3].

To effectively neutralize 3-OH-C14:1-HSL, the disposal strategy must target the highly conserved homoserine lactone ring rather than the variable acyl tail. The lactone ring is susceptible to two primary modes of destruction: thermal degradation (autoclaving) and base-catalyzed lactonolysis (alkaline hydrolysis).

G AHL 3-OH-C14:1-HSL (Active Autoinducer) Receptor LuxR-type Receptor (Pathogen/Target) AHL->Receptor Binds Inactive1 Intact AHL (Bioactive - DANGER) AHL->Inactive1 Inactive2 Thermal Degradation (Inactive) AHL->Inactive2 Inactive3 Open Ring Form (Inactive) AHL->Inactive3 Virulence Virulence & Biofilm Gene Expression Receptor->Virulence Activates Bleach 10% Bleach (Oxidized Halogens) Bleach->AHL Fails to oxidize 3-OH group Autoclave Autoclaving (121°C, 15 psi) Autoclave->AHL High heat/pressure Lactonolysis Alkaline Hydrolysis (pH > 8, NaOH) Lactonolysis->AHL Ring cleavage

Mechanisms of 3-OH-C14:1-HSL deactivation highlighting the failure of bleach vs. thermal methods.

Quantitative Comparison of Deactivation Methods

To build a self-validating disposal protocol, we must rely on empirical evidence. The following table summarizes the efficacy of standard laboratory deactivation methods across different AHL classes [2, 3].

Deactivation Method3-Oxo-AHLs3-Hydroxy-AHLs (e.g., 3-OH-C14:1-HSL)Unsubstituted AHLsMechanism of Action
10% Bleach (10 min) >99% Deactivated<5% Deactivated <5% DeactivatedHalogenation of the 3-oxo group
Autoclaving (15 min, 121°C) >99% Deactivated>99% Deactivated >99% DeactivatedThermal degradation of lactone ring
Alkaline Treatment (pH > 10) >99% Deactivated>99% Deactivated >99% DeactivatedBase-catalyzed lactonolysis (ring cleavage)

Standard Operating Procedure: Step-by-Step Disposal Workflow

Because 3-OH-C14:1-HSL survives standard bleach protocols, laboratories must implement a strict segregation and thermal/chemical destruction workflow prior to final EHS (Environmental Health and Safety) handover.

Phase 1: Segregation and Collection
  • Isolate AHL Waste: Do not mix 3-OH-C14:1-HSL waste with general biological waste intended for bleach sterilization.

  • Container Selection: Collect liquid waste in autoclavable borosilicate glass bottles or compatible high-density polyethylene (HDPE) containers. Ensure the container is no more than 70% full to prevent boil-over during thermal treatment.

Phase 2: Primary Deactivation (Thermal)

Autoclaving is the most reliable method for quenching HSL activity, as the extreme heat and pressure irreversibly destroy the lactone ring [2].

  • Loosen the cap of the waste container and secure it with autoclave indicator tape.

  • Process the waste in a liquid cycle at 121°C and 15 psi for a minimum of 15 minutes .

  • Allow the liquid to cool to room temperature. The 3-OH-C14:1-HSL is now biologically inactive.

Phase 3: Alternative Deactivation (Chemical Lactonolysis)

If an autoclave is unavailable, or if the AHL is dissolved in a volatile organic solvent incompatible with autoclaving (e.g., DMSO or ethanol), chemical deactivation via alkaline hydrolysis must be used.

  • In a fume hood, slowly add 1M NaOH to the liquid waste until the solution reaches a pH > 10 . (Verify with pH indicator strips).

  • Agitate gently and allow the solution to incubate at room temperature for 1 hour .

  • Causality Check: The high pH catalyzes the nucleophilic attack of hydroxide ions on the carbonyl carbon of the lactone, permanently opening the ring and preventing it from binding to LuxR-type receptors.

  • Neutralize the solution back to pH 7.0 using 1M HCl prior to final disposal, if required by your local EHS guidelines.

Phase 4: Final Disposal
  • Label the deactivated, cooled (or neutralized) waste as "Non-halogenated aqueous organic waste (Deactivated AHLs)" .

  • Transfer the sealed containers to your institutional EHS department for final destruction via high-temperature chemical incineration. Do not pour deactivated solutions down the drain unless explicitly authorized by your EHS officer.

Workflow Start Waste Containing 3-OH-C14:1-HSL Decision Autoclave Available & Aqueous? Start->Decision Auto Autoclave 121°C, 15 psi, 15 min Decision->Auto Yes Chem Alkaline Hydrolysis Add 1M NaOH (pH > 10) Decision->Chem No / Organic Solvent Collect EHS Collection (HDPE Container) Auto->Collect Verify Incubate 1 hr & pH Neutralization Chem->Verify Verify->Collect Incinerate High-Temp Incineration Collect->Incinerate

Step-by-step logistical workflow for the safe deactivation and disposal of 3-OH-C14:1-HSL.

Spill Response Protocols

In the event of a surface spill involving 3-OH-C14:1-HSL:

  • Don PPE: Ensure you are wearing chemical safety goggles, a lab coat, and nitrile gloves.

  • Containment: Absorb the spill with inert absorbent pads.

  • Targeted Decontamination: Do not spray the area with standard bleach. Instead, wipe down the contaminated surface with a mild alkaline detergent or a dilute NaOH solution (0.1M) to force lactonolysis of residual molecules. Follow up with a 70% ethanol wipe to clear residue.

  • Disposal of Materials: Place all contaminated absorbent pads and gloves into a biohazard bag, and autoclave the bag at 121°C for 15 minutes before standard disposal.

References

  • The biocontrol strain in Pseudomonas fluorescens F113 produces the Rhizobium small bacteriocin, N(3-hydroxy-7-cis-tetradecenoyl) homoserine lactone, via HdtS. John Innes Centre.
  • Characterization of diverse homoserine lactone synthases in Escherichia coli. National Institutes of Health (NIH) / PMC.
  • Characterization of Diverse Homoserine Lactone Synthases in Escherichia coli (Preprint). bioRxiv.
Handling

Personal protective equipment for handling N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone

As a Senior Application Scientist, I frequently observe laboratories treating N-acyl-homoserine lactones (AHLs) as standard biochemical reagents. However, handling N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3-O...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating N-acyl-homoserine lactones (AHLs) as standard biochemical reagents. However, handling N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3-OH-C14:1-HSL) requires a fundamental paradigm shift. This is not merely a chemical; it is a highly potent, lipophilic autoinducer that dictates bacterial population dynamics and virulence factor expression[1][2].

Because quorum-sensing assays are exquisitely sensitive, a single microgram of cross-contamination can invalidate months of experimental data. Furthermore, because this molecule requires organic solvents like DMSO for dissolution[3], the risk of solvent-mediated skin permeation is high. This guide provides the definitive operational and safety blueprint for handling 3-OH-C14:1-HSL, ensuring both researcher safety and absolute experimental integrity.

Physicochemical Profile & The Causality of Hazards

To design an effective safety protocol, we must first understand the physical nature of the molecule. 3-OH-C14:1-HSL consists of a conserved homoserine lactone ring attached to a 14-carbon acyl chain with a cis-double bond and a hydroxyl group[2][4].

The extended C14 lipid tail makes this molecule highly lipophilic, allowing it to easily partition into and across biological membranes[5]. This lipophilicity dictates that aqueous buffers are insufficient for creating stock solutions; organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) must be used[3]. The primary hazard to the researcher is not the acute toxicity of the AHL itself, but the carrier effect of DMSO , which can rapidly transport the bioactive molecule through the dermal layer and into the bloodstream.

Table 1: Quantitative Physicochemical Data & Operational Implications

PropertyValueOperational Implication
CAS Number 273734-65-9Unique identifier for safety auditing and SDS retrieval.
Molecular Weight 325.4 g/mol Small molecular size facilitates rapid membrane diffusion.
Chemical Formula C18H31NO4High carbon-to-oxygen ratio dictates extreme lipophilicity.
Solubility (DMSO/DMF) 20 mg/mLRequires organic solvents; necessitates specific glove materials.
Solubility (Aqueous) < 0.5 mg/mLWorking solutions must be diluted immediately prior to use.
Storage Temperature -20°C (Desiccated)Prevents slow, spontaneous hydrolysis of the lactone ring.

(Data sourced from [4] and [1][3])

The Quorum Sensing Pathway: Why Contamination is Critical

To understand why stringent handling is required, we must look at the biological mechanism. 3-OH-C14:1-HSL is synthesized by LuxI-type synthases (e.g., CinI) and accumulates in the environment[2]. Once a threshold concentration is reached, it binds to intracellular LuxR-type receptors, triggering a massive, amplified transcriptional response[2][5]. Even aerosolized dust from the lyophilized powder settling on a pipette tip can trigger false positives in your biosensor assays.

QuorumSensing Synthase AHL Synthase (e.g., CinI) AHL 3-OH-C14:1-HSL (Autoinducer) Synthase->AHL Synthesizes Membrane Cell Membrane Diffusion AHL->Membrane Secretion Complex AHL-Receptor Complex (Active Dimer) AHL->Complex Binds Membrane->AHL Accumulation (High Cell Density) Receptor Receptor Protein (e.g., CinR) Receptor->Complex Binds GeneExpr Target Gene Expression (Virulence/Biofilm) Complex->GeneExpr Triggers Transcription

Figure 1: AHL-mediated quorum sensing pathway highlighting points of signal amplification.

Personal Protective Equipment (PPE) Specifications

Standard lab safety is insufficient when handling DMSO-solubilized bioactive lipids. Implement the following PPE matrix:

  • Hand Protection (Critical): Wear double nitrile gloves (minimum 5 mil thickness each). Causality: DMSO degrades standard latex instantly and permeates single-layer nitrile within 5–10 minutes. If a drop of the DMSO stock solution contacts your outer glove, immediately remove the outer glove, wash your hands, and re-glove.

  • Eye Protection: ANSI Z87.1-compliant safety goggles. Causality: Splashes of DMSO/AHL solutions can cause severe ocular irritation and rapid systemic absorption through the mucous membranes.

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat with fitted knit cuffs. Ensure no skin is exposed at the wrists.

  • Engineering Controls: All weighing of the lyophilized powder MUST be performed in a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Causality: Preventing the inhalation of bioactive dust and protecting the laboratory environment from trace contamination.

Operational Plan: Step-by-Step Handling Methodology

To guarantee trustworthiness, this protocol is designed as a self-validating system . By incorporating specific environmental controls, we eliminate the variables that typically degrade AHLs or cause assay failure.

Workflow Equilibrate 1. Equilibrate to RT Weigh 2. Weigh in Fume Hood Equilibrate->Weigh Dissolve 3. Dissolve in Anhydrous DMSO Weigh->Dissolve Aliquot 4. Aliquot into Amber Vials Dissolve->Aliquot Store 5. Store at -20°C Aliquot->Store Decon 6. Decontaminate with 1M NaOH Store->Decon

Figure 2: Step-by-step workflow for the preparation and storage of 3-OH-C14:1-HSL stock solutions.

Step 1: Thermal Equilibration Remove the sealed vial of 3-OH-C14:1-HSL from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water initiates slow, spontaneous hydrolysis of the lactone ring, degrading your stock over time.

Step 2: Stock Reconstitution Inside the fume hood, reconstitute the powder using anhydrous DMSO to a concentration of 10 mM or 20 mg/mL[3]. Vortex gently until completely dissolved.

Step 3: Aliquoting Strategy Dispense the stock solution into single-use, low-binding amber glass vials (or opaque microcentrifuge tubes). Purge the vials with argon or nitrogen gas before sealing, and store immediately at -20°C. Causality: AHLs are susceptible to repeated freeze-thaw cycles and UV-induced degradation. Single-use aliquots ensure absolute consistency across biological replicates.

Step 4: System Validation (The Negative Control) Self-Validating Step: Whenever you prepare a working dilution in aqueous buffer (e.g., PBS) for an assay, prepare an identical dilution of pure DMSO. If your biological assay shows activity in the DMSO-only control, your solvent, pipettes, or hood environment has been contaminated with the AHL.

Disposal and Decontamination: The Lactonolysis Strategy

Disposing of AHLs by simply throwing them in the biohazard bin is a critical error. AHLs are highly stable at acidic to neutral pH (pH 5–7)[6][7]. However, they possess a structural Achilles' heel: alkaline lactonolysis [5][8][9].

Under alkaline conditions (pH > 8), the homoserine lactone ring undergoes rapid, base-catalyzed hydrolysis, permanently opening the ring to form an inert N-acylhomoserine[5][8].

Surface Decontamination Protocol:

  • If a spill occurs, or when wiping down the fume hood post-weighing, spray the area with 1 M NaOH or 10% Sodium Hypochlorite (Bleach) (which is highly alkaline)[5][8].

  • Allow a contact time of exactly 30 minutes. Causality: This guarantees complete chemical cleavage of the lactone ring, rendering the molecule biologically invisible to any contaminating bacteria[5][8].

  • Wipe the surface with 70% ethanol to remove the caustic residue.

Liquid Waste Disposal: Do not pour DMSO/AHL solutions down the drain. Collect all liquid waste in a sealed, clearly labeled hazardous organic waste container (compatible with DMSO). Dispose of via institutional chemical incineration protocols.

References

  • N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone | C18H31NO4. PubChem. Available at: [Link]

  • Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. PMC / National Institutes of Health. Available at: [Link]

  • Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1. ASM Journals. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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